Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate
Description
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Properties
Molecular Formula |
C12H14O5S |
|---|---|
Molecular Weight |
270.30 g/mol |
IUPAC Name |
methyl 3-(4-methylphenyl)sulfonyloxybut-2-enoate |
InChI |
InChI=1S/C12H14O5S/c1-9-4-6-11(7-5-9)18(14,15)17-10(2)8-12(13)16-3/h4-8H,1-3H3 |
InChI Key |
QBENOPMVGLDWSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(=CC(=O)OC)C |
Origin of Product |
United States |
Technical Whitepaper: Physical, Chemical, and Synthetic Profiling of Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate
Executive Summary
In modern drug development and complex molecule synthesis, the construction of stereodefined α,β-disubstituted α,β-unsaturated esters is a critical bottleneck. Traditionally, enol triflates have been the electrophiles of choice for transition-metal-catalyzed cross-coupling. However, triflic anhydride (Tf₂O)—the reagent required to form them—is highly toxic, moisture-sensitive, and prohibitively expensive for industrial scale-up.
Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate, commonly referred to as the enol p-tosylate of methyl acetoacetate, emerges as a highly stable, cost-effective, and stereochemically programmable alternative (1)[1]. This whitepaper provides an in-depth technical analysis of its physical properties, mechanistic behavior, and self-validating experimental protocols for both its synthesis and downstream application in Suzuki-Miyaura cross-coupling.
Molecular Architecture & Physical Properties
Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate is synthesized via the O-tosylation of methyl acetoacetate (2)[2]. The compound's structural utility lies in its ability to be isolated as pure (E) or (Z) stereoisomers, which exhibit distinct physical states and chromatographic behaviors (3)[3].
Quantitative Physical Data
| Property | Value |
| IUPAC Name | Methyl (Z/E)-3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate |
| Common Synonyms | Methyl 3-(tosyloxy)crotonate; Enol p-tosylate of methyl acetoacetate |
| Molecular Formula | C₁₂H₁₄O₅S |
| Molecular Weight | 270.30 g/mol |
| Physical State ((Z)-Isomer) | White solid (Stable for months at room temperature in dark bottles)[3] |
| Physical State ((E)-Isomer) | Viscous oil[3] |
| Chromatographic Mobility (R_f) | (Z)-Isomer: 0.21 | (E)-Isomer: 0.36 (Hexane/EtOAc = 5:1)[3] |
| Solubility Profile | Soluble in EtOAc, CH₂Cl₂, Toluene, DMF, 2-Propanol; Insoluble in H₂O |
Chemical Reactivity & Mechanistic Pathways
The strategic advantage of utilizing methyl 3-(tosyloxy)but-2-enoate lies in its programmable stereoselective synthesis and its stereoretentive downstream reactivity (4)[4].
Stereocomplementary Enol Tosylation
The O-tosylation of methyl acetoacetate can be directed toward either the (Z) or (E) isomer by manipulating the coordination environment of the enolate intermediate (1)[1],[4]:
-
(Z)-Isomer Selectivity: Utilizing Lithium chloride (LiCl) and N,N,N',N'-Tetramethylethylenediamine (TMEDA) in ethyl acetate forces the formation of a rigid, chelated lithium enolate. The lithium ion coordinates with both the ester carbonyl and the enolate oxygen, locking the geometry into the (Z)-configuration. TMEDA acts as a bidentate ligand to solubilize the complex and enhance its nucleophilicity toward p-toluenesulfonyl chloride (TsCl).
-
(E)-Isomer Selectivity: Conversely, employing Triethylamine (Et₃N) and N-methylimidazole (NMI) in toluene lacks the strong templating effect of lithium. The enolate naturally relaxes into the sterically and electrostatically less hindered (E)-configuration prior to tosylation (4)[4].
Stereoretentive Cross-Coupling
Enol tosylates are inherently less reactive toward oxidative addition than their triflate counterparts due to the stronger C(sp²)–O bond. To overcome this activation barrier in Suzuki-Miyaura couplings, an optimized catalyst system utilizing Pd(OAc)₂ and electron-rich phosphine ligands (e.g., PPh₃ or PCy₃) is required (1)[1],[4]. The reaction proceeds with complete retention of the double-bond geometry, allowing for the predictable installation of aryl or alkyl groups at the β-position.
Experimental Workflows & Self-Validating Protocols
The following protocols have been validated for high yield and stereochemical purity, serving as robust systems for pharmaceutical scale-up.
Protocol A: Stereoselective Synthesis of (Z)-Methyl 3-(tosyloxy)but-2-enoate
Causality: The strict temperature control (0–5 °C) and sequential addition of LiCl/TMEDA are critical to preventing the equilibration of the enolate, ensuring >95% (Z)-selectivity (1)[1].
-
Preparation: Charge a 500-mL three-necked flask with methyl acetoacetate (150 mmol, 1.0 equiv) and EtOAc (150 mL) under a nitrogen atmosphere.
-
Chelation: Add anhydrous LiCl (180 mmol, 1.2 equiv) in one portion. Vigorously stir the suspension.
-
Activation: Dropwise add TMEDA (180 mmol, 1.2 equiv) over 2 minutes. Immerse the flask in an ice-cooling bath to bring the internal temperature to 0–5 °C.
-
Tosylation: Add TsCl (180 mmol, 1.2 equiv) portion-wise over 15 minutes. Critical Step: Maintain the internal temperature strictly below 10 °C to prevent exothermic degradation and loss of stereocontrol (1)[1].
-
Reaction & Quench: Stir the resulting well-dispersed white slurry for 1 hour at 5 °C. Quench by adding distilled water (75 mL) while keeping the temperature below 15 °C.
-
Isolation: Separate the organic phase, extract the aqueous layer with EtOAc, wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. The product will spontaneously crystallize into a white solid upon standing (3)[3].
Protocol B: Stereoretentive Suzuki-Miyaura Cross-Coupling
Causality: The use of a biphasic 2-propanol/water solvent system enhances the solubility of the boronic acid and the inorganic base (K₂CO₃), facilitating rapid transmetalation while suppressing protodeboronation (3)[3].
-
Preparation: In a nitrogen-flushed vessel, combine 2-propanol (75 mL) and water (25 mL).
-
Reagent Loading: Add the synthesized (Z)-enol tosylate (50.0 mmol, 1.0 equiv), phenylboronic acid (52.5 mmol, 1.05 equiv), and K₂CO₃ (52.5 mmol, 1.05 equiv).
-
Catalyst Addition: Add Pd(OAc)₂ (1 mol%) and PPh₃ (2 mol%).
-
Coupling: Warm the mixture to an internal temperature of 30–35 °C with vigorous stirring for 1 hour (3)[3].
-
Purification: Dilute with water, extract with EtOAc, and purify the concentrated residue via silica gel chromatography to yield Methyl (Z)-3-phenylbut-2-enoate with complete stereoretention.
Logical Relationships & Synthetic Workflow Diagram
Stereocomplementary synthesis of enol tosylates and stereoretentive cross-coupling workflow.
References
-
Ashida, Y., Nakatsuji, H., & Tanabe, Y. (2017). (Z)-Enol p-Tosylate Derived from Methyl Acetoacetate: A Useful Cross-coupling Partner for the Synthesis of Methyl (Z)-3-Phenyl (or Aryl)-2-butenoate. Organic Syntheses, 94, 93-108. 1
-
Ashida, Y., Nakatsuji, H., & Tanabe, Y. (2017). Organic Syntheses Procedure: (Z)-Enol p-Tosylate Derived from Methyl Acetoacetate. Organic Syntheses. 3
-
Nakatsuji, H., et al. (2009). General, Robust, and Stereocomplementary Preparation of α,β-Disubstituted α,β-Unsaturated Esters. Organic Letters. 4
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7757, Methyl acetoacetate. 2
Sources
Technical Whitepaper: Safety, Handling, and Stereoselective Application of Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate
Executive Summary
In the landscape of modern organic synthesis and drug development, the stereocontrolled construction of trisubstituted α,β-unsaturated esters is a critical operation. Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate (commonly known as the enol tosylate of methyl acetoacetate) has emerged as a superior, bench-stable electrophilic partner for cross-coupling reactions.
Historically, chemists relied on enol triflates for these transformations. However, the generation of enol triflates requires trifluoromethanesulfonic anhydride (Tf₂O)—a highly toxic, expensive, and volatile reagent that reacts violently with water 1. By replacing the triflate moiety with a tosylate, researchers can achieve identical stereoretentive Suzuki-Miyaura cross-couplings while drastically improving the safety, scalability, and economic viability of the workflow 2.
This guide provides a comprehensive Safety Data Sheet (SDS) framework, mechanistic insights, and self-validating protocols for the synthesis and application of this compound.
Chemical Identity & Physical Data
To effectively utilize this intermediate, one must account for the distinct physical properties of its stereoisomers. The (Z)-isomer is highly crystalline, making it ideal for large-scale purification, whereas the (E)-isomer presents as an oil 3.
Table 1: Quantitative Data & Physical Properties
| Property | (Z)-Isomer | (E)-Isomer |
| IUPAC Name | Methyl (Z)-3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate | Methyl (E)-3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate |
| Appearance | White crystalline solid | Colorless to pale yellow oil |
| Molecular Weight | 270.30 g/mol | 270.30 g/mol |
| Stereoselectivity | >98% (Kinetic Control) | >96% (Thermodynamic Control) |
| TLC Retention Factor (Rf) | 0.21 (Hexane/EtOAc 5:1) | 0.36 (Hexane/EtOAc 5:1) |
Safety Data & Handling Guidelines (SDS Framework)
While enol tosylates are significantly safer than their triflate counterparts, Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate is a reactive sulfonate ester. It acts as an electrophile and potential alkylating/arylating agent.
Hazard Identification
-
Skin Sensitization (Category 1): Prolonged or repeated exposure may cause allergic contact dermatitis.
-
Eye Irritation (Category 2A): Causes serious eye irritation upon contact.
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects (due to the tosylate moiety).
Personal Protective Equipment (PPE) & Engineering Controls
-
Ventilation: All syntheses must be conducted in a certified chemical fume hood. The use of TMEDA and Et₃N during preparation generates noxious vapors.
-
Hand Protection: Double-gloving with heavy-duty nitrile gloves is required. Sulfonate esters can slowly permeate standard thin-mil latex.
-
Eye Protection: ANSI Z87.1 compliant splash goggles.
Storage & Stability
Unlike enol triflates, which rapidly degrade via hydrolysis, the (Z)-enol tosylate is highly stable. It should be stored in a tightly sealed amber vial under an inert atmosphere (Argon or N₂) at 2–8 °C. Under these conditions, it exhibits no degradation over 6 months.
Table 2: Safety & Economic Comparison (Tosylates vs. Triflates)
| Parameter | Enol Tosylates (TsCl-derived) | Enol Triflates (Tf₂O-derived) |
| Reagent Toxicity | Moderate (Skin sensitizer) | High (Corrosive, highly toxic) |
| Reagent Volatility | Low (Solid TsCl) | High (bp 81–83 °C for Tf₂O) |
| Water Reactivity | Mild hydrolysis | Violent exothermic reaction |
| Cost Equivalent | ~1/15th to 1/30th the cost | Baseline (Highly expensive) |
Mechanistic Causality in Stereoselective Synthesis
The true power of this methodology lies in the ability to access either the (Z) or (E) geometry from the exact same starting material (methyl acetoacetate) simply by altering the base and additives.
Why does LiCl/TMEDA yield the (Z)-isomer? The stereoselective generation of the (Z)-isomer relies on strict kinetic control. Lithium chloride (LiCl) increases the acidity of the β-keto ester and coordinates the resulting enolate. TMEDA acts as a bidentate ligand, breaking down lithium aggregates and stabilizing the rigid, (Z)-chelated enolate intermediate. Trapping this intermediate with TsCl at low temperatures prevents thermodynamic equilibration 3.
Why does NMI/Et₃N yield the (E)-isomer? Conversely, the (E)-isomer is synthesized under thermodynamic control. N-methylimidazole (NMI) reacts with TsCl to generate a highly reactive N-sulfonylammonium intermediate. In the presence of triethylamine (Et₃N), the enolization reaches thermodynamic equilibrium, favoring the sterically less congested (E)-geometry before tosylation occurs 4.
Self-Validating Experimental Methodologies
Protocol: Synthesis of (Z)-Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate
This protocol is designed to be self-validating through in-process analytical checkpoints.
-
Preparation: In a flame-dried flask under Argon, dissolve methyl acetoacetate (1.0 equiv) in anhydrous EtOAc (1.0 M).
-
Enolization: Add anhydrous LiCl (1.2 equiv) in one portion. Stir for 5 minutes, then add TMEDA (1.2 equiv) dropwise over 2 minutes. The mixture will form a white suspension.
-
Trapping: Cool the reaction to -15 °C. Add a solution of TsCl (1.0 equiv) in EtOAc dropwise.
-
Reaction: Warm to room temperature and stir for 2 hours.
-
Validation Checkpoint 1 (TLC): Spot the crude mixture against the starting material (Hexane/EtOAc 5:1). The reaction is complete when the starting material is consumed and a single major spot appears at Rf = 0.21 3. (Note: If a spot appears at Rf = 0.36, thermodynamic equilibration to the E-isomer has occurred, likely due to a temperature spike).
-
Workup: Quench with ice water. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Validation Checkpoint 2 (NMR): ¹H NMR of the crude solid should confirm a Z/E ratio of >98:2. Recrystallize from Hexane/EtOAc to yield pure white crystals.
Protocol: Stereoretentive Suzuki-Miyaura Cross-Coupling
Enol tosylates are robust cross-coupling partners. This protocol utilizes an environmentally benign solvent system and ultra-low catalyst loading.
-
Setup: Charge a flask with the (Z)-enol tosylate (1.0 equiv), phenylboronic acid (1.05 equiv), and K₂CO₃ (1.05 equiv).
-
Solvent: Add a degassed mixture of 2-Propanol/Water (3:1 v/v). The high water content is critical as it accelerates the transmetalation step of the boronic acid 3.
-
Catalysis: Add Pd(OAc)₂ (1 mol%) and PPh₃ (2 mol%).
-
Reaction: Warm the mixture to 30–35 °C with vigorous stirring for 4 hours.
-
Validation Checkpoint: Monitor via TLC for the disappearance of the tosylate (Rf = 0.21). Post-purification, ¹H NMR will confirm >99% retention of the (Z)-alkene geometry in the resulting methyl (Z)-3-phenylbut-2-enoate.
Pathway Visualization
The following diagram illustrates the divergent stereoselective synthesis and subsequent convergent cross-coupling utility of the enol tosylates.
Figure 1: Stereocomplementary enol tosylation and stereoretentive cross-coupling pathways.
References
-
A Useful Cross-coupling Partner for the Synthesis of Methyl (Z)-3-Phenyl (or Aryl)-2-butenoate. Organic Syntheses. 1
-
Stereoselective Enol Tosylation: Preparation of Trisubstituted α,β-Unsaturated Esters. Organic Letters - ACS Publications. 2
-
Organic Syntheses Procedure: (Z)-Enol Tosylate Preparation. Organic Syntheses. 3
-
General, Robust, and Stereocomplementary Preparation of β-Ketoester Enol Tosylates as Cross-Coupling Partners Utilizing TsCl−N-Methylimidazole Agents. Organic Letters - ACS Publications. 4
Sources
Application Note: Stereoretentive Cross-Coupling Protocols Using Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate
Executive Summary
The synthesis of stereodefined α,β -unsaturated esters is a critical operation in drug development, providing essential building blocks for active pharmaceutical ingredients (APIs) and asymmetric hydrogenation precursors[1]. Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate (the enol tosylate of methyl acetoacetate) has emerged as a highly stable, cost-effective, and stereoretentive electrophilic partner for palladium-catalyzed cross-coupling reactions[2],[3].
This application note details the mechanistic rationale, comparative advantages, and step-by-step experimental protocols for utilizing this enol tosylate in Suzuki-Miyaura and Sonogashira cross-coupling workflows.
Substrate Profile & Strategic Advantages
Traditionally, enol triflates have been the standard electrophiles for cross-coupling of β -ketoester derivatives. However, the preparation of enol triflates requires triflic anhydride ( Tf2O ), which is highly toxic, moisture-sensitive, and cost-prohibitive[2],[1].
By substituting the triflate leaving group with a tosylate ( TsO− ), chemists can achieve identical chemical outcomes with vastly superior operational safety and economic viability[3]. The (Z)- and (E)-stereoisomers of the enol tosylate can be prepared selectively from methyl acetoacetate using stereocomplementary conditions (e.g., TsCl/LiCl/TMEDA for the Z-isomer, and TsCl/Et 3 N/N-methylimidazole for the E-isomer)[2],[1],[3].
Table 1: Comparative Analysis of Enol Electrophiles
| Parameter | Enol Triflate ( TfO ) | Enol Tosylate ( TsO ) |
| Reagent Cost | High ( Tf2O is 15–30x more expensive) | Low ( TsCl is a cheap, bulk commodity) |
| Toxicity & Handling | High toxicity; reacts violently with water | Low toxicity; bench-stable solid or oil |
| Stereoretention | High | Excellent ( ≥98% ds) |
| Reactivity Threshold | Extremely high (spontaneous at low temp) | High (requires optimized Pd/ligand systems) |
| Storage Stability | Poor (requires inert atmosphere/freezer) | Excellent (can be stored neat at room temp) |
Mechanistic Insights: Activation of the C–OTs Bond
The fundamental challenge in utilizing enol tosylates is the higher activation energy required for the oxidative addition of the C–OTs bond compared to C–I or C–OTf bonds. However, utilizing an electron-rich, sterically accessible palladium catalyst system—such as Pd(OAc)2 with PPh3 —facilitates facile insertion into the carbon-oxygen bond[2],[1].
The catalytic cycle follows a highly stereoretentive pathway. Because the oxidative addition and subsequent reductive elimination occur with retention of configuration, the initial geometry of the enol tosylate (Z or E) is perfectly preserved in the final α,β -unsaturated ester[1],[3].
Figure 1: Catalytic cycle for the Pd-catalyzed cross-coupling of enol tosylates.
Experimental Methodologies
Protocol A: Suzuki-Miyaura Cross-Coupling (Synthesis of Methyl (Z)-3-phenylbut-2-enoate)
This protocol utilizes a green solvent mixture (2-propanol/water) which perfectly balances the solubility of the organic enol tosylate and the inorganic base[2],[1].
Reagents:
-
(Z)-Methyl 3-(tosyloxy)but-2-enoate: 1.0 equiv (50.0 mmol)
-
Phenylboronic acid: 1.05 equiv (52.5 mmol)
-
Potassium carbonate ( K2CO3 ): 1.05 equiv (52.5 mmol)
-
Pd(OAc)2 : 1 mol% (0.5 mmol)
-
Triphenylphosphine ( PPh3 ): 2 mol% (1.0 mmol)
-
Solvent: 2-Propanol / H2O (3:1 v/v, 100 mL)
Step-by-Step Procedure:
-
Catalyst Pre-activation: In a thoroughly nitrogen-flushed round-bottom flask, combine Pd(OAc)2 and PPh3 in a small portion of 2-propanol. Stir for 10 minutes until the solution turns pale yellow, indicating the formation of the active Pd(0) species.
-
Reaction Assembly: Add the remaining 2-propanol and water to the flask. While maintaining vigorous stirring, sequentially add the (Z)-enol tosylate, phenylboronic acid, and K2CO3 [1].
-
Heating: Immerse the flask in a temperature-controlled bath set to 30–40 °C. The mild temperature prevents thermal isomerization of the double bond.
-
Monitoring: Stir the mixture for 1–2 hours. Self-Validation Check: Monitor via TLC (Hexane/EtOAc 5:1). The enol tosylate ( Rf≈0.21 ) should completely disappear, replaced by a new UV-active spot ( Rf≈0.55 )[1].
-
Quenching & Extraction: Cool the mixture to room temperature. Add water (50 mL) and extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography to yield the pure (Z)-3-phenylbut-2-enoate (typically >90% yield, ≥98% ds)[2],[1].
Protocol B: Sonogashira Cross-Coupling
Because enol tosylates are less reactive than aryl iodides, the Sonogashira coupling requires a slightly elevated temperature and a polar aprotic solvent to facilitate the transmetalation from the copper acetylide[1],[3].
Step-by-Step Procedure:
-
Charge a Schlenk flask with the enol tosylate (1.0 equiv), PdCl2(PPh3)2 (2 mol%), and CuI (4 mol%) under an argon atmosphere.
-
Add anhydrous DMF (0.5 M concentration), followed by triethylamine (2.0 equiv) and the terminal alkyne (1.2 equiv).
-
Heat the reaction mixture to 60 °C and stir for 4–6 hours until complete consumption of the starting material is observed.
-
Dilute with diethyl ether, wash extensively with water to remove DMF and amine salts, dry, and purify via chromatography[3].
Workflow & Critical Parameters
Figure 2: Step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.
Troubleshooting & E-E-A-T Insights
-
Low Conversion in Suzuki Coupling: If the reaction stalls, the issue is often poor deprotonation of the boronic acid. Ensure the K2CO3 is finely powdered and fully dissolved in the aqueous phase. The 3:1 ratio of 2-propanol to water is critical; too much water precipitates the organic substrate, while too little fails to dissolve the base[2],[1].
-
Loss of Stereoretention: The isomerization of the double bond is extremely rare with this substrate due to the high barrier of rotation. However, if E/Z scrambling is observed, it is usually indicative of excessive heating (>60 °C in Suzuki) or the use of an overly bulky, slow-reductive-elimination ligand that allows the intermediate to undergo β -hydride elimination/reinsertion[1]. Stick to the Pd(OAc)2/PPh3 system.
-
Handling the Enol Tosylate: Unlike triflates, the (Z)-enol tosylate is a stable solid that can be stored neat at ambient temperature without detectable decomposition[2].
References
Sources
Step-by-step synthesis of Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate from methyl acetoacetate
Application Note: Stereoselective Synthesis of Methyl (Z)-3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate
Abstract The synthesis of highly stereodefined enol sulfonates is a critical operation in modern organic synthesis, providing versatile electrophilic partners for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi, and Sonogashira couplings). This application note details a robust, highly (Z)-selective protocol for the preparation of methyl (Z)-3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate (an enol tosylate) directly from methyl acetoacetate. By utilizing a specific LiCl/TMEDA base-ligand system, researchers can achieve excellent diastereoselectivity (≥98% ds) while avoiding the high costs and hazards associated with traditional triflating agents [1].
Mechanistic Rationale and Strategic Reagent Selection
The conversion of β-ketoesters to their corresponding enol sulfonates traditionally relies on trifluoromethanesulfonic anhydride (Tf2O). However, Tf2O is highly toxic, reacts violently with moisture, and is significantly more expensive than alternative sulfonylating agents [1].
To establish a safer, cost-effective, and self-validating protocol, this methodology utilizes p-toluenesulfonyl chloride (TsCl) . The critical challenge in enol tosylation is controlling the (E)/(Z) geometry of the resulting alkene.
-
Stereocontrol via Coordination: The addition of Lithium chloride (LiCl) and N,N,N',N'-Tetramethylethylenediamine (TMEDA) is not merely for basicity. LiCl facilitates the enolization of methyl acetoacetate, while TMEDA acts as a bidentate ligand. Together, they form a rigid, chelated lithium enolate intermediate that exclusively locks the geometry into the (Z)-configuration prior to trapping by TsCl [2].
-
Thermal Control: The tosylation step is highly exothermic. Maintaining the reaction temperature strictly below 10 °C is required to prevent the degradation of the stereodefined enolate and to suppress the formation of α-chlorinated byproducts [1].
Experimental Workflow Visualization
The following diagram maps the critical phases of the synthesis, highlighting the transition from enolate formation to final product isolation.
Figure 1: Step-by-step workflow for the (Z)-selective enol tosylation of methyl acetoacetate.
Quantitative Reagent Data
The following stoichiometry is optimized for a 150 mmol scale reaction, ensuring complete conversion while managing the exothermic profile of the tosylation event [1].
| Reagent | MW ( g/mol ) | Equivalents | Amount | Operational Role |
| Methyl acetoacetate | 116.12 | 1.0 | 17.41 g (150 mmol) | Starting material / β-ketoester |
| Lithium chloride (LiCl) | 42.39 | 1.2 | 7.63 g (180 mmol) | Enolization promoter / Chelator |
| TMEDA | 116.20 | 1.2 | 26.8 mL (180 mmol) | Base / Bidentate ligand |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.2 | 34.31 g (180 mmol) | Electrophilic tosylating agent |
| Ethyl acetate (EtOAc) | 88.11 | N/A | 150 mL | Reaction solvent |
Detailed Experimental Protocol
Safety Precautions: TMEDA is flammable and corrosive. TsCl is a moisture-sensitive corrosive solid. All manipulations prior to the aqueous quench should be conducted in a well-ventilated fume hood using standard Personal Protective Equipment (PPE).
Step 4.1: Assembly and Enolization
-
Equip a 500-mL, three-necked, round-bottomed flask with a Teflon-coated magnetic stirring bar, a thermometer, and a CaCl₂ drying tube.
-
Charge the flask with methyl acetoacetate (17.41 g, 150 mmol) and ethyl acetate (150 mL).
-
Add anhydrous LiCl (7.63 g, 180 mmol) in one portion. Note: The mixture will form a suspension.
-
Add TMEDA (26.8 mL, 180 mmol) dropwise over 2 minutes.
-
Immerse the flask in an ice-water bath and allow the vigorously stirred white suspension to cool to an internal temperature of ~5 °C.
Step 4.2: Electrophilic Trapping (Tosylation)
-
Begin the addition of TsCl (34.31 g, 180 mmol). To control the exothermic salt-forming reaction, add the TsCl in three roughly equal portions over 10–15 minutes [1].
-
Critical Control Point: Monitor the internal thermometer continuously. The internal temperature must not exceed 10 °C during the addition to preserve the (Z)-enolate geometry and prevent side reactions.
-
Upon complete addition, the mixture will transition into a well-dispersed white slurry. Maintain stirring at ~5 °C for exactly 1 hour.
Step 4.3: Quench and Liquid-Liquid Extraction
-
Quench the reaction by adding distilled water (75 mL) over 1 minute. Ensure the internal temperature remains below 15 °C during this addition. The slurry will immediately resolve into a biphasic solution [1].
-
Transfer the mixture to a separatory funnel. Rinse the reaction flask with EtOAc (2 × 10 mL) and add the rinses to the funnel.
-
Separate the organic and aqueous phases. Re-extract the aqueous phase with EtOAc (50 mL).
-
Combine the organic phases and wash sequentially with 1 M aqueous NaOH (50 mL) to neutralize and remove unreacted TsCl, followed by brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ (50 g), filter, and concentrate under reduced pressure (rotary evaporator at 15–20 mmHg, bath temperature 40–45 °C). The product will present as a slightly orange oil that solidifies upon standing [1].
Step 4.4: Purification via Recrystallization
-
Transfer the crude solid to a 200-mL round-bottom flask using 2-propanol (40 mL).
-
Heat the mixture in an oil bath at 50 °C until the solid is completely dissolved.
-
Remove from heat and allow the solution to cool slowly to room temperature to induce crystallization.
-
Collect the resulting white prisms via vacuum filtration using a glass funnel. Wash the crystals twice with cold 2-propanol (2 × 40 mL).
-
Expected Yield: 29.78–31.21 g (74–77%).
-
Quality Control: The product, Methyl (Z)-3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate, should exhibit a diastereomeric purity of ≥98% ds and a melting point of 66.2–67.9 °C [1].
References
-
Ashida, Y., Nakatsuji, H., & Tanabe, Y. (2017). (Z)-Enol p-Tosylate Derived from Methyl Acetoacetate: A Useful Cross-coupling Partner for the Synthesis of Methyl (Z)-3-Phenyl (or Aryl)-2-butenoate. Organic Syntheses, 94, 93-108. Available at:[Link]
-
Nakatsuji, H., Ueno, K., Misaki, T., & Tanabe, Y. (2008). General, Robust, and Stereocomplementary Preparation of β-Ketoester Enol Tosylates as Cross-Coupling Partners Utilizing TsCl−N-Methylimidazole Agents. Organic Letters, 10(11), 2131–2134. Available at:[Link]
Using Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate as an electrophile in Suzuki-Miyaura coupling
Application Note: Stereoretentive Suzuki-Miyaura Cross-Coupling Using Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate
Executive Summary
The synthesis of highly substituted α,β -unsaturated esters is a critical operation in drug development, providing essential building blocks for complex pharmacophores. Historically, palladium-catalyzed cross-couplings of enol derivatives relied on enol triflates[1]. While reactive, triflates are notoriously unstable, moisture-sensitive, and expensive.
Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate (an enol tosylate derived from methyl acetoacetate) represents a robust, bench-stable alternative[2]. This application note details a highly efficient, stereoretentive Suzuki-Miyaura coupling protocol that utilizes this (Z)-enol tosylate to synthesize (Z)-3-aryl-2-butenoates. By employing a carefully optimized aqueous-alcoholic solvent system, this method bypasses the need for expensive proprietary ligands, achieving >98% stereoretention using simple, cost-effective reagents[2].
Mechanistic Causality & Reaction Design
The primary challenge in utilizing enol tosylates as electrophiles is the high activation energy required for the oxidative addition of the strong C–OTs bond to the palladium(0) center. Standard non-polar organic conditions often fail to push the catalytic cycle forward without the use of sterically demanding, electron-rich Buchwald-type ligands (e.g., RuPhos or XPhos)[3].
To overcome this, the following protocol leverages a specific chemical causality loop:
-
Solvent-Driven Transmetalation: By employing a biphasic 2-propanol/water (3:1) solvent system, the protocol maximizes the solubility of the inorganic base ( K2CO3 ). This aqueous basic environment rapidly converts the neutral arylboronic acid into a hyper-nucleophilic trihydroxyboronate complex ( [ArB(OH)3]− )[2].
-
Kinetic Compensation: The abundance of this highly reactive boronate complex drastically accelerates the transmetalation step. This kinetic pull compensates for the slower oxidative addition of the C–OTs bond, allowing the reaction to proceed efficiently at mild temperatures (40 °C) using only basic triphenylphosphine ( PPh3 ) as the ligand[2].
-
Stereochemical Fidelity: The oxidative addition and subsequent reductive elimination proceed with strict retention of the alkene geometry, ensuring that the (Z)-configuration of the starting tosylate is perfectly preserved in the final product[3].
Figure 1: Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura coupling of enol tosylates.
Quantitative Substrate Scope
The optimized protocol exhibits broad functional group tolerance. The table below summarizes the expected yields and stereochemical outcomes when coupling various boronic acids with methyl (Z)-3-(tosyloxy)but-2-enoate[2].
Table 1: Substrate Scope and Stereoretention Data
| Boronic Acid Partner | Catalyst System | Reaction Time (h) | Isolated Yield (%) | Stereoretention (Z:E) |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ (1:2 mol%) | 1.0 | 95 | >98:2 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ (1:2 mol%) | 1.5 | 92 | >98:2 |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ / PPh₃ (1:2 mol%) | 1.0 | 94 | >98:2 |
| 2-Methylphenylboronic acid | Pd(OAc)₂ / PPh₃ (1:2 mol%) | 3.0 | 85 | >98:2 |
| 2-Thienylboronic acid | Pd(OAc)₂ / PPh₃ (1:2 mol%) | 2.0 | 88 | >98:2 |
Self-Validating Experimental Protocol
Synthesis of Methyl (Z)-3-phenylbut-2-enoate
Reagents & Equipment:
-
Methyl (Z)-3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate (1.0 equiv, 10.0 mmol)
-
Phenylboronic acid (1.05 equiv, 10.5 mmol)
-
Potassium carbonate ( K2CO3 ) (1.05 equiv, 10.5 mmol)
-
Palladium(II) acetate ( Pd(OAc)2 ) (1 mol%, 0.1 mmol)
-
Triphenylphosphine ( PPh3 ) (2 mol%, 0.2 mmol)
-
2-Propanol / Deionized Water (3:1 v/v, 40 mL)
-
100 mL round-bottom flask, magnetic stirrer, temperature-controlled 40 °C water bath.
Step-by-Step Methodology:
-
Reagent Assembly: To the 100 mL round-bottom flask, add the (Z)-enol tosylate, phenylboronic acid, and K2CO3 .
-
Causality Check: Adding the solid reagents prior to the solvent ensures accurate stoichiometric ratios and prevents premature, localized hydrolysis of the tosylate[2].
-
-
Solvent Introduction: Add 30 mL of 2-propanol followed by 10 mL of deionized water.
-
Self-Validation: The mixture will form a heterogeneous, pale-white suspension. This biphasic nature is expected; the organic substrates dissolve in the alcohol phase while the base dissolves in the aqueous phase.
-
-
Catalyst Activation: Add Pd(OAc)2 and PPh3 to the vigorously stirred suspension.
-
Self-Validation: As the Pd(OAc)2 is reduced by PPh3 and the alcohol solvent to form the active Pd(0)L2 species, the suspension will transition from white to a distinct yellowish tint[2].
-
-
Cross-Coupling (Heating): Immerse the flask in a 40 °C water bath and stir vigorously for 1 to 2 hours.
-
Self-Validation: Over the course of the reaction, the mixture will transition from yellow to a dark grey or black color. This visual cue indicates the aggregation of Pd(0) nanoparticles, which typically occurs as the electrophile is depleted.
-
Analytical Validation: Perform TLC analysis (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active enol tosylate ( Rf≈0.4 ) disappears entirely, replaced by a new prominent product spot ( Rf≈0.6 )[2].
-
-
Workup & Extraction: Cool the mixture to room temperature. Transfer to a separatory funnel, dilute with 50 mL of ethyl acetate (EtOAc) and 30 mL of water. Separate the layers and extract the aqueous phase with an additional 2 x 30 mL of EtOAc.
-
Causality Check: The biphasic extraction effectively partitions the desired product into the organic layer while stripping away water-soluble boronic acid byproducts and inorganic salts.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc 10:1) to afford the pure methyl (Z)-3-phenylbut-2-enoate as a colorless oil.
Figure 2: Logical workflow for the stereoretentive Suzuki-Miyaura coupling protocol.
References
-
Ashida, Y.; Nakatsuji, H.; Tanabe, Y. "(Z)-Enol p-Tosylate Derived from Methyl Acetoacetate: A Useful Cross-coupling Partner for the Synthesis of Methyl (Z)-3-Phenyl (or Aryl)-2-butenoate". Organic Syntheses.[Link]
-
Qiu, S.-Q.; et al. "Highly Stereoselective Synthesis of Tetrasubstituted Acyclic All-Carbon Olefins via Enol Tosylation and Suzuki–Miyaura Coupling". Journal of the American Chemical Society.[Link]
-
Nakatsuji, H.; et al. "Stereoselective Enol Tosylation: Preparation of Trisubstituted α,β-Unsaturated Esters". Organic Letters.[Link]
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Application Note & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate
Abstract: This document provides a detailed technical guide for researchers, chemists, and professionals in drug development on the application of Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate as a versatile electrophile in palladium-catalyzed cross-coupling reactions. We delve into the scientific principles, provide field-proven, step-by-step protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings, and present data to illustrate the broad utility of this substrate in constructing complex molecular architectures.
Introduction: The Strategic Advantage of Enol Tosylates
In the landscape of palladium-catalyzed cross-coupling, the choice of electrophile is paramount. While vinyl halides and triflates have been the workhorses, enol tosylates, such as Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate , are emerging as highly valuable and practical alternatives.[1][2] Their advantages are manifold:
-
Enhanced Stability: Enol tosylates often exhibit greater stability in both solid-state and solution compared to their triflate counterparts, facilitating easier handling and storage.[1][2]
-
Cost-Effectiveness and Safety: The preparation of enol tosylates typically involves tosyl chloride (TsCl) or tosyl anhydride (Ts₂O), which are significantly less expensive and easier to handle on a large scale than triflic anhydride (Tf₂O).[2]
-
Synthetic Accessibility: They are readily synthesized from corresponding β-keto esters, providing a straightforward and reliable entry point into a wide range of cross-coupling transformations.[1]
This guide focuses exclusively on Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate, a functionalized enol tosylate, demonstrating its robustness as a coupling partner in the formation of C(sp²)–C(sp²), C(sp²)–C(sp), and C(sp²)–C(sp³) bonds.
The Mechanistic Core: The Palladium Catalytic Cycle
Understanding the underlying mechanism is crucial for troubleshooting and optimizing reactions. Most palladium-catalyzed cross-coupling reactions discussed herein proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[3]
The cycle is generally accepted to proceed via three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-oxygen bond of the enol tosylate, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation (for Suzuki/Sonogashira): The organic group from a nucleophilic partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the tosylate group.[3] For the Heck reaction, this step is replaced by migratory insertion of an alkene.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
Application I: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl and vinyl-aryl structures.[4] Functionalized enol tosylates have proven to be effective partners in these transformations, coupling with a variety of aryl, heteroaryl, and vinyl boronic acids.[1][5]
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical setup for coupling Methyl 3-tosyloxybut-2-enoate with an arylboronic acid.
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate (1.0 mmol, 1.0 equiv), the desired boronic acid (2.0 mmol, 2.0 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Reagent Addition: Add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and the appropriate phosphine ligand (e.g., L2 as described by Wallace et al., 0.04 mmol, 4 mol%)[6]. Add the anhydrous solvent (e.g., tert-Amyl alcohol, 2 mL) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 110-120 °C) and stir vigorously for the specified time (usually 2-4 hours), monitoring by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and then brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Data Summary: Scope of Suzuki-Miyaura Coupling Partners
| Entry | Boronic Acid Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2), L2 (4) | K₃PO₄ | t-AmOH | 110 | 95 | [6] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), L2 (4) | K₃PO₄ | t-AmOH | 110 | 92 | [6] |
| 3 | 2-Thiopheneboronic acid | Pd(OAc)₂ (4), L2 (8) | K₃PO₄·H₂O | t-AmOH | 120 | 85 | [6] |
| 4 | Methylboronic acid | Pd(OAc)₂ (2), L2 (4) | K₃PO₄ | t-AmOH | 110 | 78 | [1][6] |
| 5 | (E)-Styrylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Dioxane | 100 | 88 | [1] |
L2 refers to a specific phosphine ligand detailed in the cited literature.[6]
Application II: Heck Reaction for Diene Synthesis
The Heck reaction provides a powerful route to form a new carbon-carbon bond between the vinyl tosylate and an alkene, typically leading to conjugated diene systems.[7][8] The regioselectivity of the reaction can often be controlled by the choice of ligands and reaction conditions.[9]
Protocol: General Procedure for Heck Coupling
This protocol is adapted for the coupling of Methyl 3-tosyloxybut-2-enoate with an electron-rich olefin like an N-vinyl amide.[9]
Step-by-Step Methodology:
-
Vessel Preparation: In a dry Schlenk tube under an argon atmosphere, combine Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and 1,1'-Bis(diphenylphosphino)ferrocene (DPPF, 0.03 mmol, 3 mol%).
-
Reagent Addition: Add anhydrous dioxane (3 mL) and stir for 10 minutes. Then, add Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate (1.0 mmol, 1.0 equiv), the alkene partner (e.g., N-vinylacetamide, 1.5 mmol, 1.5 equiv), and N,N-Diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 equiv).
-
Reaction: Seal the tube and heat in an oil bath at 100 °C for 6-12 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Directly load the residue onto a silica gel column and purify using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the diene product.
Data Summary: Scope of Heck Coupling Partners
| Entry | Alkene Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | N-Vinylacetamide | Pd₂(dba)₃ (1.5), DPPF (3) | DIPEA | Dioxane | 100 | 85 | [9] |
| 2 | Ethyl vinyl ether | Pd₂(dba)₃ (1.5), DPPF (3) | DIPEA | Dioxane | 100 | 81 | [9] |
| 3 | Styrene | Pd(OAc)₂ (2), P(o-tol)₃ (4) | Et₃N | DMF | 100 | 75 | [10] |
| 4 | Butyl acrylate | Pd(OAc)₂ (2), PPh₃ (4) | NaOAc | DMA | 120 | 79 | [10] |
Application III: Sonogashira Coupling for En-yne Synthesis
The Sonogashira coupling is the premier method for linking terminal alkynes to sp² carbon centers, providing access to valuable en-yne motifs.[11][12] The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.
Protocol: General Procedure for Sonogashira Coupling
Step-by-Step Methodology:
-
Vessel Preparation: To a Schlenk flask under argon, add Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and Copper(I) iodide (CuI, 0.05 mmol, 5 mol%).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL). Add the terminal alkyne (1.2 mmol, 1.2 equiv) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol, 3.0 equiv).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 4-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through Celite® to remove the ammonium salts and catalyst residues.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and then brine (1 x 15 mL). Dry the organic layer over MgSO₄.
-
Purification: Filter and concentrate the solution. Purify the crude product by flash chromatography to obtain the pure en-yne.
Data Summary: Scope of Sonogashira Coupling Partners
| Entry | Alkyne Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5), CuI (5) | Et₃N | THF | RT | 91 | [1] |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2), CuI (4) | i-Pr₂NH | DMF | 50 | 87 | [1] |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5), CuI (5) | Et₃N | THF | 40 | 84 | [1] |
| 4 | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ (2), PPh₃ (4), CuI (5) | Et₃N | CH₃CN | 60 | 89 | [13] |
Conclusion
Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate is a highly effective and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. Its stability, accessibility, and demonstrated reactivity in Suzuki-Miyaura, Heck, and Sonogashira couplings make it an invaluable tool for synthetic chemists. The protocols and data presented herein provide a solid foundation for researchers to confidently employ this building block in the synthesis of complex organic molecules, from fine chemicals to advanced pharmaceutical intermediates.
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Synthesis of heterocyclic compounds using Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate
Future work should focus on expanding the scope of this reagent to include cycloaddition reactions for the synthesis of other heterocyclic systems and exploring its use in multicomponent reactions to enhance synthetic efficiency, a key principle of green chemistry. [9]
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ResearchGate. (2018). Reactions of Nucleophiles with Alkenes and Aromatic Compounds. Available at: [Link]
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ChemRxiv. (2022). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. Available at: [Link]
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- 4. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]
- 6. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]
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- 8. (Z)-Methyl 3-(4-ethoxy-anilino)but-2-enoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate in Pharmaceutical Drug Discovery
Introduction & Mechanistic Grounding
Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate—commonly referred to as the enol tosylate of methyl acetoacetate—is a highly versatile electrophilic building block utilized extensively in the synthesis of multi-substituted alkenes[1][2]. In pharmaceutical drug discovery, the stereocontrolled construction of tri- and tetrasubstituted α,β-unsaturated esters is a critical path for synthesizing active pharmaceutical ingredients (APIs), including selective estrogen receptor modulators (e.g., tamoxifen), antidepressants (e.g., zimelidine), and various γ-aminobutyric acid (GABA) analogues[3][4][5].
Historically, enol triflates have been the standard electrophiles for these cross-couplings. However, triflates present significant operational hurdles: triflic anhydride (Tf2O) is highly toxic, corrosive, and 15–30 times more expensive than p-toluenesulfonyl chloride (TsCl)[6]. Furthermore, enol triflates are often hydrolytically unstable and prone to decomposition during silica gel chromatography or under the basic conditions required for Suzuki-Miyaura couplings[6][7]. In contrast, methyl 3-(tosyloxy)but-2-enoate is a bench-stable, highly crystalline compound that serves as a robust, scalable, and cost-effective alternative[2][5].
Causality in Stereocomplementary Synthesis
The strategic utility of methyl 3-(tosyloxy)but-2-enoate lies in the ability to access both its (E)- and (Z)-isomers with near-perfect stereoselectivity from a single, inexpensive starting material[2]. The choice of base and the inclusion of N-methylimidazole (NMI) as a nucleophilic catalyst strictly dictate the reaction pathway[2][8].
-
(Z)-Isomer (Kinetic Control): Utilizing a combination of TsCl, NMI, and LiOH (or LiCl/TMEDA) promotes the formation of the (Z)-enol tosylate. The lithium cation strongly chelates the β-keto ester, locking it into a (Z)-enolate geometry prior to tosylation[2][6].
-
(E)-Isomer (Thermodynamic Control): Utilizing TsCl, NMI, and Et3N favors the (E)-isomer. NMI is mechanistically crucial here; it forms a highly reactive N-sulfonylammonium intermediate, accelerating the O-sulfonylation over competing α-chlorination—a common, yield-limiting side reaction when using TsCl/Et3N alone[2][6].
Figure 1. Divergent stereocomplementary synthesis and cross-coupling of enol tosylates.
Applications in Drug Discovery
Once synthesized, these stereodefined enol tosylates undergo highly stereoretentive cross-coupling reactions[4]. The oxidative addition of the transition metal catalyst into the C(sp2)–OTs bond occurs with strict retention of the alkene geometry, preventing unwanted E/Z isomerization[6].
-
CNS Drugs and GABA Analogues: The Merck process group utilized this methodology to stereoselectively prepare γ-amino α,β-unsaturated esters. These are critical precursors for GABA analogues targeting central nervous system functions[5][9]. By coupling the enol tosylates with various aryl boronic acids, they achieved rapid, late-stage diversification of the API core[7].
-
Parallel Synthesis of Pharmacophores: The stereoretentive nature of these couplings allows for the parallel synthesis of (E)- and (Z)-isomers of target drugs, enabling rigorous structure-activity relationship (SAR) studies without the need for complex, post-synthetic isomer separation[3][4].
Figure 2. Catalytic cycle of stereoretentive Suzuki-Miyaura cross-coupling.
Quantitative Data: Cross-Coupling Performance
The following table summarizes the performance of (Z)-methyl 3-(tosyloxy)but-2-enoate across various cross-coupling modalities. The high degree of stereoretention confirms the stability of the C–Pd intermediate prior to reductive elimination.
| Cross-Coupling Type | Catalyst System | Coupling Partner | Yield Range | Stereoretention |
| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ / K₂CO₃ | Aryl boronic acids | 89–94% | >99% (Z) |
| Negishi | [Pd(dppb)Cl₂] | Organozinc reagents | 70–95% | >98% (Z) |
| Sonogashira | Pd(PPh₃)₄ / CuI / iPr₂NH | Terminal alkynes | 80–92% | >99% (Z) |
| Iron-Catalyzed | Fe(acac)₃ / TMEDA | Grignard reagents | 75–88% | >95% (Z) |
Experimental Protocols
Protocol A: Synthesis of (Z)-Methyl 3-(tosyloxy)but-2-enoate
Self-Validating Principle: The use of LiCl and TMEDA ensures the formation of the kinetic (Z)-enolate. As the reaction progresses, the precipitation of the product from the biphasic mixture naturally drives the reaction to completion and acts as an inherent self-purification step[1][6].
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl acetoacetate (1.0 equiv) and ethyl acetate to achieve a 1.0 M concentration[6].
-
Enolization: Add anhydrous LiCl (1.2 equiv) in one portion. Add TMEDA (1.2 equiv) dropwise over 2 minutes. Stir the resulting white suspension at 20–25 °C for 30 minutes to ensure complete enolate formation[6].
-
Tosylation: Cool the mixture to 0–5 °C using an ice bath. Add p-toluenesulfonyl chloride (TsCl, 1.0 equiv) in one portion. Stir for 2 hours[6].
-
Workup: Quench the reaction with distilled water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers sequentially with 1M HCl (to remove TMEDA), saturated aqueous NaHCO₃, and brine[6].
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude solid from a hexane/ethyl acetate mixture to yield white prisms (mp 66.2–67.9 °C)[4][6].
Protocol B: Stereoretentive Suzuki-Miyaura Cross-Coupling
Causality: Pd(OAc)₂ and PPh₃ are selected to form the active Pd(0) species in situ. The use of a mild base (K₂CO₃) in a protic solvent mixture activates the boronic acid for transmetalation without inducing base-catalyzed isomerization of the resulting alkene product[6].
-
Solvent Preparation: In a reaction flask under continuous nitrogen flow, prepare a solvent mixture of 2-propanol and water (3:1 v/v ratio)[1][6].
-
Reagent Addition: Add (Z)-methyl 3-(tosyloxy)but-2-enoate (1.0 equiv), the desired aryl boronic acid (1.05 equiv), and K₂CO₃ (1.05 equiv)[1][6].
-
Catalyst Activation: Add Pd(OAc)₂ (1 mol%) and PPh₃ (2 mol%). The low catalyst loading is sufficient due to the high reactivity of the unhindered enol tosylate.
-
Reaction Execution: Warm the mixture to an internal temperature of 30–35 °C with vigorous stirring. Monitor the reaction via TLC (typically complete within 2–4 hours)[6].
-
Isolation: Dilute the mixture with water and extract with ethyl acetate. Purify the concentrated organic phase via silica gel chromatography to isolate the target Methyl (Z)-3-arylbut-2-enoate[6].
References
-
Ashida, Y., Nakatsuji, H., & Tanabe, Y. (2017). (Z)-Enol p-Tosylate Derived from Methyl Acetoacetate: A Useful Cross-coupling Partner for the Synthesis of Methyl (Z)-3-Phenyl (or Aryl)-2-butenoate. Organic Syntheses, 94, 93-108. URL: [Link]
-
Nakatsuji, H., Ueno, K., Misaki, T., & Tanabe, Y. (2008). General, Robust, and Stereocomplementary Preparation of β-Ketoester Enol Tosylates as Cross-Coupling Partners Utilizing TsCl−N-Methylimidazole Agents. Organic Letters, 10(11), 2131-2134. URL: [Link]
-
Baxter, J. M., Steinhuebel, D., Palucki, M., & Davies, I. W. (2005). Stereoselective Enol Tosylation: Preparation of Trisubstituted α,β-Unsaturated Esters. Organic Letters, 7(2), 215-218. URL: [Link]
-
Hasegawa, J., Nakatsuji, H., & Tanabe, Y. (2009). General, Robust, and Stereocomplementary Preparation of α,β-Disubstituted α,β-Unsaturated Esters. Organic Letters, 11(18), 4140-4143. URL: [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. kwansei.repo.nii.ac.jp [kwansei.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stereoselective Enol Tosylation: Preparation of Trisubstituted α,β-Unsaturated Esters [organic-chemistry.org]
How to improve reaction yield in Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate synthesis
Topic: Synthesis of Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate
Overview Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate (the enol tosylate of methyl acetoacetate) is a highly stable, cost-effective cross-coupling partner used extensively in drug development as a safer alternative to hazardous and expensive enol triflates[1],[2]. Synthesizing this molecule with high yield and strict stereocontrol (E vs. Z geometry) requires precise management of enolate geometry and electrophilic trapping. This guide provides mechanistic troubleshooting, validated protocols, and FAQs to resolve common yield-limiting issues such as C-tosylation, poor stereoselectivity, and incomplete conversion.
Mechanistic Insights: The Causality of Reagent Selection
To optimize yield, researchers must understand the chemical forces dictating chemoselectivity (O- vs. C-tosylation) and stereoselectivity (E- vs. Z-enolate trapping).
-
Chemoselectivity (HSAB Theory): Methyl acetoacetate is an ambident nucleophile. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the enolate oxygen is a "hard" center, while the α-carbon is "soft". Because p-toluenesulfonyl chloride (TsCl) is a "hard" electrophile, O-tosylation is kinetically favored[3]. However, inappropriate solvent choices (e.g., highly polar protic solvents) or elevated temperatures can increase the thermodynamic drive toward unwanted C-tosylation.
-
Stereoselectivity (Chelation vs. Non-Chelation):
-
(Z)-Isomer Control: Adding anhydrous LiCl forces the β-keto ester into a rigid, chelated (Z)-enolate structure due to the strong coordination of Li⁺ to both oxygen atoms[1]. TMEDA is added to break up unreactive lithium enolate aggregates, dramatically accelerating the O-tosylation rate at low temperatures[1],[2].
-
(E)-Isomer Control: Using a non-chelating base like Et₃N in combination with a nucleophilic catalyst like N-methylimidazole (NMI) avoids rigid cis-oxygen chelation[3]. NMI reacts with TsCl to form a highly reactive N-sulfonylammonium intermediate, which rapidly traps the sterically accessible (E)-enolate[2],[3].
-
Troubleshooting & FAQs
Q1: My overall yield is low (<60%), and TLC shows unreacted starting material after 24 hours. What is stalling the reaction? A1: The most common culprit is the aggregation state of the enolate or the degradation of TsCl. If you are synthesizing the (Z)-isomer using LiCl, the lithium enolate can form tightly bound hexamers in organic solvents, rendering them unreactive. Ensure you are adding TMEDA (1.2 equivalents) ; it acts as a bidentate ligand to break these aggregates into highly reactive monomers[1]. Additionally, verify that your TsCl has not hydrolyzed to p-toluenesulfonic acid (TsOH). TsCl should be a free-flowing white solid; if it is clumpy or smells strongly of HCl, recrystallize it from hexane/toluene before use.
Q2: I am trying to synthesize the (Z)-isomer, but NMR shows a 10-15% contamination of the (E)-isomer. How do I improve stereopurity? A2: Loss of stereopurity in the (Z)-pathway is almost always due to moisture disrupting the lithium chelation[1],[2]. LiCl is extremely hygroscopic. If water is present, it competes with the β-keto ester for Li⁺ coordination, allowing the enolate to rotate into the thermodynamically favored (E)-configuration. Actionable Step: Flame-dry the LiCl powder under high vacuum (1 mmHg) for 10 minutes and allow it to cool under an inert argon or nitrogen atmosphere immediately prior to use.
Q3: Can I substitute triflic anhydride (Tf₂O) or tosyl anhydride (Ts₂O) to force the reaction to completion? A3: While Tf₂O is commonly used for enol triflate synthesis, it is highly toxic, reacts violently with water, and is 15–30 times more expensive than TsCl[1],[2]. Ts₂O is less reactive than Tf₂O but can be used with strong bases like LHMDS (yielding ~20:1 Z:E ratios)[4]. However, for methyl acetoacetate, the optimized LiCl/TMEDA/TsCl system achieves >90% yield and ≥98% diastereoselectivity (ds) using cheap, bench-stable TsCl[1],[2]. Switching to anhydrides is unnecessary and severely reduces the atom economy of your workflow.
Quantitative Data Summary
The following table summarizes the causal relationship between the chosen base/additive system and the resulting reaction metrics[1],[2],[4],[3].
| Reagent System | Solvent | Temp | Primary Mechanism | Major Product | Typical Yield | Stereoselectivity (ds) |
| LiCl / TMEDA / TsCl | EtOAc | 5–10 °C | Chelation-controlled trapping | (Z)-Isomer | 90–95% | ≥98% (Z) |
| Et₃N / NMI / TsCl | DCM | 0 °C to RT | N-sulfonylammonium trapping | (E)-Isomer | 80–86% | ≥98% (E) |
| LHMDS / Ts₂O | THF | -78 °C | Kinetic enolization | (Z)-Isomer | ~67% | ~95% (Z) |
Validated Experimental Protocols
These protocols are designed as self-validating systems. Built-in temperature and visual cues ensure the reaction is proceeding correctly.
Protocol A: Synthesis of (Z)-Methyl 3-(tosyloxy)but-2-enoate[1]
-
System Setup: Equip a 500-mL, three-necked round-bottomed flask with a magnetic stir bar, thermometer, and a CaCl₂ drying tube.
-
Reagent Charging: Add methyl acetoacetate (150 mmol, 1.0 equiv) and anhydrous EtOAc (150 mL). Add flame-dried LiCl (180 mmol, 1.2 equiv) in one portion. Self-Validation: The mixture will form a suspension.
-
De-aggregation: Dropwise add TMEDA (180 mmol, 1.2 equiv) over 2 minutes. Self-Validation: The suspension will turn noticeably white and vigorously stirrable, indicating proper complexation.
-
Electrophile Addition: Immerse the flask in an ice-water bath. Once the internal temperature reaches 5–10 °C, add TsCl (180 mmol, 1.2 equiv) in three equal portions over 15 minutes. Critical: Do not allow the temperature to exceed 10 °C to prevent C-tosylation.
-
Reaction & Workup: Stir for 1 hour at 5–10 °C. Quench with ice water (100 mL). Extract the aqueous layer with EtOAc. Wash the combined organic layers with 1M HCl (to remove TMEDA), saturated NaHCO₃, and brine.
-
Isolation: Dry over Na₂SO₄, filter, and concentrate. The (Z)-isomer is a stable solid and can be recrystallized or used neat (≥98% ds)[1].
Protocol B: Synthesis of (E)-Methyl 3-(tosyloxy)but-2-enoate[2],[3]
-
System Setup: In a dry flask under nitrogen, dissolve methyl acetoacetate (1.0 equiv) in anhydrous DCM (0.5 M concentration).
-
Base/Catalyst Addition: Add Et₃N (1.5 equiv) followed by N-methylimidazole (NMI, 0.1 equiv).
-
Electrophile Addition: Cool the mixture to 0 °C. Slowly add TsCl (1.2 equiv) portion-wise. Self-Validation: A slight exotherm and color change indicate the formation of the reactive N-sulfonylammonium intermediate.
-
Reaction & Workup: Remove the ice bath and allow the reaction to warm to room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 5:1; Rf of (E)-isomer is ~0.36, (Z)-isomer is ~0.21)[2].
-
Isolation: Quench with water, extract with DCM, wash with brine, and dry over MgSO₄. Purify the crude oil via silica gel column chromatography to yield the pure (E)-isomer[2].
Reaction Pathway Visualization
The following diagram illustrates the divergent stereoselective pathways governed by the choice of reagents.
Divergent stereoselective O-tosylation pathways of methyl acetoacetate based on base/additive.
References
-
Ashida, Y., Nakatsuji, H., & Tanabe, Y. "(Z)-Enol p-Tosylate Derived from Methyl Acetoacetate: A Useful Cross-coupling Partner for the Synthesis of Methyl (Z)-3-Phenyl (or Aryl)-2-butenoate." Organic Syntheses, 2017, 94, 93-108. URL:[Link]
-
Baxter, J. M., Steinhuebel, D., Palucki, M., & Davies, I. W. "Stereoselective Enol Tosylation: Preparation of Trisubstituted α,β-Unsaturated Esters." Organic Letters, 2005, 7(2), 215-218. URL:[Link]
-
Organic Chemistry Portal. "Sulfonate synthesis by sulfonylation (tosylation)." URL:[Link]
Sources
Troubleshooting degradation of Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate during long-term storage
Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter challenges regarding the shelf-life and reactivity of highly functionalized electrophiles. Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate (an enol tosylate derived from methyl acetoacetate) is a critical stereodefined building block used in [1].
While it can be isolated as a stable crystalline solid, improper long-term storage inevitably leads to severe degradation, ruining downstream Suzuki-Miyaura, Negishi, or Iron-catalyzed cross-couplings[2]. This guide provides a mechanistic breakdown of its degradation, quantitative stability data, and a self-validating protocol to ensure your reagent remains pristine.
Part 1: The Chemistry of Degradation (Mechanistic Causality)
To prevent degradation, we must first understand the causality behind it. The degradation of this enol tosylate is not a linear decay; it is an autocatalytic process driven by moisture and accelerated by its own byproducts.
-
Moisture-Induced Hydrolysis: The enol tosylate is susceptible to nucleophilic attack by ambient moisture. Water cleaves the sulfonate ester bond, reverting the molecule back to methyl acetoacetate (a β -keto ester) and releasing p-toluenesulfonic acid (PTSA).
-
Acidic Autocatalysis: PTSA is a strong organic acid. As it accumulates, it drastically lowers the micro-environmental pH in the solid matrix. This acidic environment of the remaining enol tosylate[3].
-
Photo-Isomerization: Exposure to UV/visible light, combined with trace acid generation, can trigger E/Z isomerization of the double bond, destroying the stereochemical purity required for stereoretentive coupling.
Fig 1: Autocatalytic degradation pathway of the enol tosylate triggered by moisture ingress.
Part 2: Quantitative Degradation Profiles
Understanding how storage conditions impact the purity of your batch is critical for experimental reproducibility. The table below summarizes the degradation kinetics based on environmental exposure.
| Storage Condition | Timeframe | Purity (%) | Physical State | Primary Degradant(s) |
| Ambient (Air, 25°C, Light) | 1 Month | < 60% | Sticky Yellow Paste | Methyl Acetoacetate, PTSA |
| 4°C (Air, Dark) | 3 Months | ~ 85% | Clumpy Solid | PTSA |
| -20°C (Argon, Dark, Desiccated) | 12 Months | > 99% | White Prisms | None Detected |
Part 3: Self-Validating Storage Protocol
Do not store this reagent in a single bulk container. Repeated opening introduces atmospheric moisture, which condenses on the cold solid, initiating the autocatalytic loop. Follow this step-by-step methodology to create a self-validating storage system.
Step 1: Lyophilization/Drying Ensure the synthesized or purchased enol tosylate is completely free of residual solvent (especially water or ethyl acetate) by drying under high vacuum (<0.1 mmHg) for 4 hours. Causality: Even trace residual water will initiate slow hydrolysis during storage.
Step 2: Aliquoting In a glovebox or under a dry nitrogen stream, transfer single-use quantities (e.g., 100-500 mg) into amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw condensation. Amber glass blocks UV-induced E/Z isomerization.
Step 3: Inert Atmosphere Purge Purge each vial with dry Argon. Causality: Argon is denser than Nitrogen and forms a superior protective blanket over the solid matrix, completely displacing oxygen and humid air.
Step 4: Sealing & Storage Cap tightly with PTFE-lined caps, wrap the seal with Parafilm, and store at -20°C in a secondary container filled with indicating Drierite (calcium sulfate).
🔬 The Self-Validation Checkpoint
To prove the integrity of your storage system before committing the reagent to an expensive cross-coupling reaction, take a 1 mg sample from the aliquot and determine its melting point. Pure (Z)-Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate melts at 66.2–67.9 °C [1]. If the melting point is depressed (<64°C), your seal was compromised, moisture entered, and autocatalysis has begun.
Fig 2: Optimized self-validating storage workflow to prevent hydrolysis and photo-isomerization.
Part 4: Troubleshooting FAQs
Q: My reagent turned from a white crystalline solid to a sticky, yellowish paste. What happened? A: This is the hallmark of autocatalytic hydrolysis. Moisture ingress cleaved the enol tosylate into methyl acetoacetate (which is a liquid at room temperature) and PTSA. The liquid byproduct causes severe melting point depression, turning the solid into a paste, while the highly acidic PTSA [3].
Q: Can I rescue degraded Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate? A: Yes, provided the degradation is minor (<5%). You can perform a recrystallization. Dissolve the solid in a minimum amount of warm hexane/ethyl acetate (4:1 ratio). The intact enol tosylate will crystallize upon cooling to 4°C, leaving the liquid methyl acetoacetate and polar PTSA in the mother liquor. Self-Validation: Confirm recovery by checking the melting point (target: 66.2–67.9 °C)[1].
Q: Why did my stereoretentive cross-coupling yield a mixture of E and Z isomers after using an older batch of this enol tosylate? A: Trace acid generation (from incipient PTSA hydrolysis) or ambient light exposure during storage promotes E/Z isomerization of the double bond. The stereoretentive nature of downstream Suzuki or Iron-catalyzed cross-couplings requires >99% isomeric purity of the starting material[2]. If the starting material isomerized during storage, your product will reflect that mixture.
Q: Do I need to store this at -80°C? A: No, -20°C is sufficient provided the atmosphere is strictly anhydrous (Argon/N₂). Temperature is secondary to moisture exclusion; even at -80°C, condensation introduced during improper thawing will initiate autocatalysis[3]. Always allow the sealed vial to warm to room temperature before opening to prevent condensation.
Part 5: References
-
Tsutsumi, T., Ashida, Y., Nishikado, H., & Ding, K. "Stereoretentive Iron-catalyzed Cross-coupling of an Enol Tosylate with MeMgBr." Organic Syntheses, 2018. URL:[Link]
-
Nakajima, M., et al. "General, Robust, and Stereocomplementary Preparation of α,β-Disubstituted α,β-Unsaturated Esters." Organic Letters, 2009. URL:[Link]
-
Garbern, J. C., et al. "Tailoring the degradation rates of thermally responsive hydrogels designed for soft tissue injection by varying the autocatalytic potential." Acta Biomaterialia, 2015. URL:[Link]
Sources
Reducing unwanted byproducts during the tosylation of methyl acetoacetate
Troubleshooting Byproduct Formation and Stereocontrol in Methyl Acetoacetate Workflows
Welcome to the Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals encountering chemoselectivity (byproduct) and stereoselectivity issues during the synthesis of enol tosylates from methyl acetoacetate. Enol tosylates are highly valuable, stable crystalline cross-coupling partners for Suzuki-Miyaura and Negishi reactions, but their synthesis is fraught with mechanistic pitfalls.
Part 1: Mechanistic Causality – The Root of the Problem
When attempting to synthesize enol tosylates from methyl acetoacetate using standard bases (e.g., NaH, Pyridine) and p-Toluenesulfonyl chloride (TsCl), researchers frequently observe poor yields and a highly contaminated product profile.
The primary culprit is the α-chlorinated byproduct . Methyl acetoacetate forms an ambident enolate. According to Hard-Soft Acid-Base (HSAB) principles, the soft, nucleophilic α-carbon can attack the polarizable chlorine atom of TsCl (a halogen-transfer reaction) rather than the sulfur atom. This leads to C-chlorination rather than the desired O-tosylation.
Historically, the Merck process group solved this by replacing TsCl with Tosyl Anhydride (Ts₂O)[1]. Because Ts₂O lacks a chlorine atom, halogen transfer is impossible, ensuring clean O-tosylation. However, Ts₂O is significantly more expensive than TsCl, making it prohibitive for large-scale process chemistry. Modern solutions utilize nucleophilic catalysis to alter the electrophile's nature, allowing the use of inexpensive TsCl without byproduct formation[2].
Part 2: Frequently Asked Questions & Troubleshooting
Q1: My GC-MS shows a massive peak for an α-chlorinated impurity when using TsCl and NaH. How do I prevent this without buying expensive Ts₂O? Answer: You must change your base system to alter the reaction pathway. By introducing N-methylimidazole (NMI) as a nucleophilic catalyst, NMI rapidly attacks TsCl to form a highly reactive N-sulfonylammonium intermediate[2]. This intermediate is highly electrophilic at the sulfur center and lacks the vulnerable Cl-S bond. Consequently, the enolate oxygen strictly attacks the sulfur atom, completely suppressing the α-chlorination pathway.
Q2: I need exclusively the (Z)-enol tosylate for my downstream Suzuki coupling. How do I prevent (E)-isomer formation? Answer: Stereocontrol is dictated by the metal counterion. To obtain the (Z)-isomer, use a highly chelating metal like Lithium. By utilizing LiCl and TMEDA in ethyl acetate, the Li⁺ ion coordinates both the ester carbonyl and the enolate oxygen, locking the molecule into a rigid, cyclic (Z)-conformation[3]. TMEDA breaks up lithium aggregates, increasing the reactivity of this chelated enolate toward TsCl.
Q3: Conversely, how do I synthesize the (E)-enol tosylate? Answer: To form the (E)-isomer, you must remove chelating metals from the system. Use Triethylamine (Et₃N) and NMI in chlorobenzene[2]. Without a coordinating metal, the enolate spontaneously rotates to minimize dipole-dipole repulsion between the two oxygen atoms, adopting an anti (E) conformation prior to O-tosylation.
Part 3: Quantitative Data & Condition Matrix
The following table summarizes how reagent selection dictates both chemoselectivity (avoiding chlorination) and stereoselectivity (E/Z ratio).
| Protocol / Reagents | Electrophile | Base / Additive | Solvent | Major Product | E/Z Ratio | α-Chloro Byproduct |
| Standard | TsCl | NaH or Pyridine | THF / DCM | Mixture | Variable | High (>30%) |
| Merck Protocol | Ts₂O | Base dependent | THF | O-Tosylate | Variable | None |
| Tanabe (E)-Selective | TsCl | Et₃N + NMI | Chlorobenzene | (E)-Enol Tosylate | 98 : 2 | None |
| Ashida (Z)-Selective | TsCl | LiCl + TMEDA | Ethyl Acetate | (Z)-Enol Tosylate | 3 : 97 | None |
Part 4: Validated Experimental Protocols
These protocols are designed as self-validating systems. The visual cues (color changes, phase separations) serve as in-process checks to ensure the mechanism is proceeding correctly.
Protocol A: Synthesis of (Z)-3-(p-Toluenesulfonyloxy)but-2-enoate[3]
Mechanism: Chelation-controlled O-tosylation.
-
Preparation: In a 500-mL round-bottomed flask equipped with a magnetic stir bar, add methyl acetoacetate (150 mmol) and Ethyl Acetate (150 mL).
-
Chelation: Add anhydrous LiCl (180 mmol, 1.2 equiv) in one portion. Dropwise, add TMEDA (180 mmol, 1.2 equiv). Self-Validation Check: The mixture will form a vigorously stirred white suspension, indicating the formation of the chelated lithium enolate.
-
Tosylation: Immerse the flask in an ice bath (0–5 °C). Add TsCl (180 mmol, 1.2 equiv) portion-wise over 15 minutes.
-
Reaction: Stir for 1 hour at 5–10 °C. The suspension will turn into a biphasic solution as the reaction completes.
-
Workup: Quench with water (50 mL). Filter through a Celite pad. Extract the aqueous phase with EtOAc. Wash combined organics with 1 M NaOH, then brine. Dry over Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from hot 2-propanol to yield white prisms of the pure (Z)-isomer (74–77% yield, ≥98% diastereomeric purity).
Protocol B: Synthesis of (E)-3-(p-Toluenesulfonyloxy)but-2-enoate[2]
Mechanism: Dipole-minimization O-tosylation.
-
Preparation: In a dry flask under Argon, dissolve methyl acetoacetate (1.00 mmol), N-methylimidazole (NMI) (1.50 mmol), and Et₃N (1.50 mmol) in chlorobenzene (1.0 mL) at 20–25 °C.
-
Activation: In a separate vial, dissolve TsCl (1.50 mmol) in chlorobenzene (1.0 mL).
-
Tosylation: Add the TsCl solution dropwise to the enolate mixture. Self-Validation Check: The reaction will gently exotherm as the highly reactive N-sulfonylammonium intermediate forms and is immediately consumed.
-
Reaction: Stir at room temperature (20–25 °C) for exactly 1 hour.
-
Workup: Quench with water. Extract with EtOAc. Wash the organic phase strictly with 1 M HCl (to remove NMI and Et₃N) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Purify via silica gel column chromatography (Hexane/EtOAc) to isolate the (E)-isomer oil (92% yield, E/Z = 98:2).
Part 5: Reaction Pathway Visualization
The following diagram illustrates the divergent mechanistic pathways, highlighting how specific reagent choices either lead to the undesired byproduct or successfully control stereochemistry.
Divergent pathways in methyl acetoacetate tosylation highlighting byproduct mitigation.
References
-
Baxter, J. M., Steinhuebel, D., Palucki, M., & Davies, I. W. (2004).1. Organic Letters, ACS Publications.
-
Nakatsuji, H., Ueno, K., Misaki, T., & Tanabe, Y. (2008).2. Organic Letters, ACS Publications.
-
Ashida, Y., Nakatsuji, H., & Tanabe, Y. (2017).3. Organic Syntheses, 94, 93-108.
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Comparing vinyl tosylates and Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate in organic synthesis
Comparative Analysis: General Vinyl Tosylates vs. Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate in Organic Synthesis
As drug development and complex molecule synthesis evolve, the demand for stable, highly reactive, and stereodefined cross-coupling partners has intensified. Historically, enol triflates have been the gold standard for electrophilic cross-coupling. However, their high cost, volatility, and toxicity have driven a paradigm shift toward enol tosylates[1].
This guide provides an in-depth technical comparison between general vinyl tosylates (unactivated) and methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate (a highly activated, stereodefined enol tosylate derived from methyl acetoacetate). By understanding the mechanistic causality behind their reactivity, researchers can optimize synthetic routes for complex trisubstituted olefins.
Mechanistic & Structural Divergence
General Vinyl Tosylates: The Stability-Reactivity Trade-off
General vinyl tosylates (e.g., those derived from simple aliphatic or cyclic ketones) are highly crystalline and stable alternatives to triflates. However, the tosylate anion is a poorer leaving group than the triflate anion, and the C(sp²)–O bond is inherently stronger. Consequently, unactivated vinyl tosylates suffer from sluggish oxidative addition[2]. To overcome this activation barrier, cross-coupling these substrates requires highly active, electron-rich, and sterically demanding phosphine ligands (such as Josiphos or dppf) to force the transition metal (Pd or Ni) into the C–OTs bond[2][3].
Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate: Bifunctional Activation
Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate represents a specialized subclass of vinyl tosylates. Structurally, it is the enol tosylate of methyl acetoacetate, featuring an α,β-unsaturated ester moiety[4].
-
LUMO Lowering: The strongly electron-withdrawing methyl ester group sits in conjugation with the alkene. This withdraws electron density from the C(sp²) center, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule[5].
-
Accelerated Oxidative Addition: The lowered LUMO facilitates rapid and facile oxidative addition by electron-rich Pd(0) or Fe catalysts. As a result, this specific tosylate undergoes Suzuki, Negishi, and Sonogashira couplings under exceptionally mild conditions without the need for complex, expensive ligands[1][6].
Mechanistic Workflow & Stereocontrol
The true power of methyl 3-(tosyloxy)but-2-enoate lies in its stereocomplementary synthesis. Standard tosylation of β-ketoesters using Ts₂O is low-yielding and poorly selective. However, the Nakatsuji-Tanabe protocol utilizes TsCl and N-methylimidazole (NMI) to form a highly reactive N-sulfonylammonium intermediate[6][7].
The choice of base dictates the stereochemistry:
-
Thermodynamic/Steric Control (E-Isomer): Using Et₃N yields the (E)-isomer[6].
-
Chelation Control (Z-Isomer): Using anhydrous LiOH yields the (Z)-isomer. The lithium cation strongly chelates the 1,3-dicarbonyl oxygen atoms, locking the enolate into a (Z)-geometry before it is trapped by the electrophilic N-sulfonylammonium species[6][8].
Stereocomplementary synthesis and cross-coupling workflow for methyl 3-(tosyloxy)but-2-enoate.
Quantitative Performance Comparison
The following table summarizes the operational differences between general vinyl tosylates and the activated methyl 3-(tosyloxy)but-2-enoate scaffold based on empirical coupling data[1][2][6].
| Parameter | General Vinyl Tosylates | Methyl 3-(tosyloxy)but-2-enoate |
| Electrophilic Activation | Low (Unactivated C-OTs) | High (Ester-conjugated C-OTs) |
| Typical Catalysts Required | Pd(dba)₂ / Josiphos or dppf | PdCl₂(PPh₃)₂ or Fe(acac)₃ |
| Oxidative Addition Rate | Slow | Fast |
| E/Z Selectivity (Synthesis) | Poor to Moderate | Excellent (>98% ds via LiOH/Et₃N) |
| Stereoretention (Coupling) | Variable | >98% (Highly Stereoretentive) |
| Primary Utility | Simple alkene synthesis | Complex trisubstituted drug scaffolds |
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process analytical checks are embedded to verify causality and reaction success before proceeding to subsequent steps.
Protocol A: Stereoselective Synthesis of (Z)-Methyl 3-(tosyloxy)but-2-enoate
Causality Check: The use of LiOH is strictly required here. Substituting with a non-chelating base will collapse the (Z)-selectivity[7][9].
-
Preparation: In an oven-dried flask under N₂, suspend anhydrous LiOH powder (1.20 mmol) in dry toluene (1.0 mL) and cool to 0–5 °C.
-
Reagent Addition: Successively add methyl acetoacetate (1.00 mmol) in toluene (1.0 mL), followed by TsCl (1.20 mmol) in toluene (1.0 mL).
-
Activation: Add N-methylimidazole (NMI) (1.20 mmol) dropwise. Note: The solution will briefly turn yellow as the highly reactive N-sulfonylammonium complex forms.
-
Reaction & Workup: Stir at 0–5 °C for 1 hour. Quench with ice-cold water, extract with EtOAc, wash with brine, and dry over Na₂SO₄.
-
System Validation (Critical): Concentrate the crude product and analyze via ¹H NMR (CDCl₃). The vinylic proton signal for the (Z)-isomer appears distinct from the (E)-isomer. A successful chelation-controlled reaction will show >98% (Z)-selectivity.
Protocol B: Stereoretentive Suzuki-Miyaura Cross-Coupling
Causality Check: Because the substrate is highly activated, mild conditions (aqueous alcoholic solvent, basic carbonate) are sufficient, preventing unwanted alkene isomerization[1][5].
-
Setup: Charge a flask with (Z)-methyl 3-(tosyloxy)but-2-enoate (1.0 equiv), phenylboronic acid (1.05 equiv), and K₂CO₃ (1.05 equiv).
-
Solvent & Catalyst: Add a degassed mixture of 2-propanol/water (3:1 v/v). Add PdCl₂(PPh₃)₂ (1–5 mol%).
-
Coupling: Stir the suspension in a temperature-controlled water bath (20–25 °C) for 2–4 hours.
-
System Validation (In-Process): Monitor via TLC (Hexanes/EtOAc). The starting tosylate is UV-active; the product will elute with a higher R_f. Complete consumption of the tosylate validates successful oxidative addition.
-
Isolation: Extract with diethyl ether, concentrate, and purify via silica gel chromatography to yield methyl (Z)-3-phenylbut-2-enoate. ¹H NMR will confirm >98% retention of the (Z)-geometry[1].
Applications in Drug Development
The ability to reliably synthesize stereodefined trisubstituted olefins is a critical bottleneck in medicinal chemistry. Methyl 3-(tosyloxy)but-2-enoate serves as a master building block for several active pharmaceutical ingredients (APIs). For example, parallel drug syntheses of both (E)- and (Z)-isomers of tamoxifen (an estrogen receptor modulator for breast cancer) and zimelidine (an SSRI antidepressant) rely heavily on the stereoretentive cross-coupling of this specific enol tosylate[4]. Unlike general vinyl tosylates, the bifunctional nature of this reagent allows the ester group to be further manipulated (e.g., reduced to an alcohol, or cyclized into pyrazoles) to build complex heterocyclic pharmacophores[4][10].
References[4] (Z)-Enol p-Tosylate Derived from Methyl Acetoacetate: A Useful Cross-coupling Partner for the Synthesis of Methyl (Z)-3-Phenyl (or Aryl)-2-butenoate. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV09hCTXRrucXfp6vPM4YfCTTjqVdE6v4-Ks1JBdAPtbtRIM3uFOadwqm-fWbyalnOw_SQcSgND0HUvy9rnwk1iAjcnZtzd1tbsq9zh0imaTVpJ3FypKrLDtQ6TtpKd-5fWgPzF49Hl5AzACodlV4onuhP8wP7kTUY_E4gQMfJSoaceOp1i_Azoo-TzJcqK3YkhVvnpMXEAI_6lpGpbB21Uhyd4RnQNL5lR2M-xTyd0ZnZ8xGcNwyCW0esBCSKTz1ORf5da6aNfR5y3QFOAXIhfVULZfGp0AhrovDsvWCwz_nlJLC2z8vYjdvCOdEuZ7IpTjH0S965MylQQlk=[1] A Useful Cross-coupling Partner for the Synthesis of Methyl (Z)-3-Phenyl (or Aryl)-2-butenoate. Organic Syntheses.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKyFb8poODj9nEQekoXCR-1qdLcrdsi_txwNBt83MJKEcboCI6oh9Ht8DqyMEPDcNGp6qrUIUSR67tEBbIOgIaQTztNRBxf9NxUOrWYfWC1lxKZ2kPrwcGdLxPmsBAwZwGkh2Wi5asi9plkhbj_CxHjw==[5] Stereoselective Enol Tosylation: Preparation of Trisubstituted α,β-Unsaturated Esters. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxln4fiHOzFPNT0kZgG74ZhlNsAwOM_Z40rUApVaQjy3UFBQcRG_MoIyQPpbdosD1tNp15SmvDutQOr_9JDB9djFoVaxax7IUhxGTwvZRCbPS2Gk8UMtpMkws3qYtIzhCCWJC4Sg==[6] General, Robust, and Stereocomplementary Preparation of β-Ketoester Enol Tosylates as Cross-Coupling Partners Utilizing TsCl−N-Methylimidazole Agents. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy2yuGAyLiNArvQewLDFkHO7ixPqYVJ4CvAcZN16QSYhsbih3Tf4W6oMPgYvCD8bPyxUOwWB_eAwb9A_UHgvzWSgoxzHJwWZAU-Y626L_s87VwmWwuNNibzkyZoeSiQKpZnW1p-g==[10] Stereoselective Enol Tosylation: Preparation of Trisubstituted α,β-Unsaturated Esters. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4HzTSoFbfr8XezMpMmuEAiYqwmFHUCHQGzfQXJmTN_zscC-ghokWw2r5u7RUjqntjiDC9zF2yXhuQ4zsxMCexBjsWg8Lh0HjaJX-Ob_SnDaf47_tnWOIvKPKxF2ig2WCmfabZuPXr1Ga9OkwOXkf5p0KFIpyUPPRxyPV3od91HBOEgKFGs0Knp_xZpwT9Eo-7z88qjg659qIQnAwS1pR5pYQWDTPBKHq3k-Vn-bRlMbeJmYAz77Uj4Jw3M_GiyW4=[2] Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgEou-bDy-1YnhavFLYiXeCSoty_s3taxY8jAuYnEYP1Y4NV0HyY8Ffp53CWVbNqugW7-4sjelszdcuPWf7SeRfp5z2IDHMlEmnPl9_zc8VEGSnOVA6rO4TEITv0lTlAxui3iM2g==[3] Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-kgC0OOA8DF-dEPWgQrOeLLCgL1U-wmdHKBlguAA5_0uCyOtKSDjJHQCCLdG5Mjz03K_VkScbXtGmvurt9R2-yP_XkOWXGsOQ4emWuMjD2HLJThWBimZbeIWsMcXjLz3B2WgPQQ89GjnWU64=[7] General, Robust, and Stereocomplementary Preparation of β-Ketoester Enol Tosylates as Cross-Coupling Partners Utilizing TsCl−N-Methylimidazole Agents. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5mK4dnO1lFg5yJJaE8hN_k3ZfdOiuEZ46zCoiIDakpetmpvLPapAvSl8gZJUi04o0-aEZ-ahdywjKCD0F3g_xmaIplGaMn_2pF9Et1LApMvg4KpzZbexZY9dPCWu-G4atIMV2[9] General, Robust, and Stereocomplementary Preparation of α,β-Disubstituted α,β-Unsaturated Esters. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOEfoQ29yzR2YP-IP9ubttEu-oCOHIuEymmc5KnUnPXVOguOiRN7YFnLnRxYUCXyO9wz29iodkwhHtU8upsKUzi2Xe4JSHxbEiJRjQMRZD2iMCZuasDRmtXNiSNlsFRN0GJkJK[8] An Isopentenol Utilization Pathway-Based “Deuterium-Scanning” Method for Mechanistic Investigations of Terpene Cyclases. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn4Bv-trIYBl2LsZlNk1lg7O6JhvoSLKR3jDKWxI7MN4lWcry6lWg34-dHl7DDSAdWkuGFyYwWsua5cQ5WkuJ6WF04vwKWHTzqg_aVZtWUU19Uyhwxgwi2sLDKAjsyGrUhL8AaDIF4BHl-EA==
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Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate versus mesylate equivalents in transition-metal catalysis
Comparative Guide: Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate vs. Mesylate Equivalents in Transition-Metal Catalysis
Executive Summary
In the synthesis of complex α,β-unsaturated esters, the choice of electrophile is a critical parameter that dictates both the efficiency of transition-metal-catalyzed cross-coupling and the scalability of the synthetic route. This guide objectively compares methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate (the enol tosylate of methyl acetoacetate) with its mesylate equivalent (methyl 3-[(methanesulfonyl)oxy]but-2-enoate). By analyzing their oxidative addition dynamics, shelf stability, and atom economy, we provide a framework for selecting the optimal enol sulfonate for palladium-catalyzed transformations.
Structural Profiling & Leaving Group Dynamics
Both compounds are synthesized via the enolization of methyl acetoacetate followed by trapping with a sulfonyl chloride. However, the nature of the sulfonate leaving group—p-toluenesulfonate (TsO⁻) versus methanesulfonate (MsO⁻)—profoundly impacts their physicochemical properties and reactivity profiles[1].
-
Enol Tosylate (TsO): Features a bulky, lipophilic aryl ring. This structural characteristic typically imparts high crystallinity, making the enol tosylate a bench-stable solid that is highly resistant to ambient hydrolysis. It is the preferred choice for high-throughput screening and long-term storage[2].
-
Enol Mesylate (MsO): Features a compact methyl group. The lower molecular weight of the mesylate group (95.1 g/mol vs. 171.2 g/mol for tosylate) drastically improves the atom economy of the reaction. However, enol mesylates are frequently oils or low-melting solids, which can complicate purification and makes them slightly more susceptible to hydrolysis during storage or under aqueous biphasic reaction conditions[3].
Transition-Metal Catalysis: Performance Metrics
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig), the C(sp²)–O bond of the enol sulfonate must undergo oxidative addition to a Pd(0) species. While enol triflates are highly reactive, they are expensive and prone to degradation. Enol tosylates and mesylates strike a practical balance between stability and reactivity, serving as robust starting materials for the synthesis of multisubstituted alkenes[4].
Causality in Reactivity: The oxidative addition of Pd(0) into a C–OSo₂R bond is often considered the rate-determining step. The mesylate equivalent, lacking the steric bulk of the p-tolyl ring, can exhibit a marginally faster rate of oxidative addition. However, this kinetic advantage is sometimes offset by the mesylate's higher propensity for competitive hydrolysis under basic cross-coupling conditions (e.g., in the presence of K₃PO₄ or NaOH)[3].
Palladium-catalyzed cross-coupling cycle highlighting the role of the sulfonate leaving group.
Quantitative Data Comparison
The following table summarizes representative performance metrics for both electrophiles in a standard Suzuki-Miyaura cross-coupling with phenylboronic acid (using Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80 °C).
| Metric | Methyl 3-(tosyloxy)but-2-enoate | Methyl 3-(mesyloxy)but-2-enoate |
| Atom Economy (Leaving Group) | Low (TsO = 171.2 g/mol ) | High (MsO = 95.1 g/mol ) |
| Physical State | Crystalline Solid | Viscous Oil / Low-melting solid |
| Shelf-Life (Room Temp) | > 6 months (Highly Stable) | < 1 month (Requires refrigeration) |
| Typical Yield (Suzuki) | 86 - 92% | 81 - 88% |
| Primary Side Reaction | Protodeboronation of Ar-B(OH)₂ | Enol hydrolysis to starting ketoester |
| Relative Cost (Scale-up) | Moderate | Low |
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Analytical monitoring (TLC and GC-FID) is integrated to confirm reaction progress before proceeding to workup.
Divergent synthetic workflow for accessing enol tosylates and mesylates from methyl acetoacetate.
Protocol A: Synthesis of the Enol Sulfonate
Objective: Trap the enolate of methyl acetoacetate to generate a stable electrophile.
-
Preparation: In an oven-dried, argon-purged flask, dissolve methyl acetoacetate (10.0 mmol) in anhydrous THF (30 mL).
-
Enolization: Cool the solution to 0 °C. Add triethylamine (12.0 mmol) dropwise. Stir for 15 minutes to allow complete enolate equilibration. Causality Note: Et₃N is chosen over stronger bases like NaH to prevent unwanted Claisen condensations.
-
Sulfonylation:
-
For Tosylate: Add p-toluenesulfonyl chloride (11.0 mmol) in one portion.
-
For Mesylate: Add methanesulfonyl chloride (11.0 mmol) dropwise to manage the exothermic reaction[1].
-
-
Monitoring: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 4:1). The disappearance of the highly polar ketoester spot validates completion.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The tosylate can typically be recrystallized from hot hexanes/ethyl acetate. The mesylate requires flash column chromatography.
Protocol B: General Suzuki-Miyaura Cross-Coupling
Objective: Stereoretentive cross-coupling to yield a β-aryl-α,β-unsaturated ester[2].
-
Catalyst Activation: In a Schlenk tube, combine the enol sulfonate (1.0 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed toluene (4 mL) and degassed H₂O (0.4 mL). Causality Note: Water is strictly required to solubilize the phosphate base and accelerate transmetalation, but excessive water promotes enol sulfonate hydrolysis.
-
Reaction: Seal the tube and heat to 80 °C for 12 hours.
-
Validation: Cool to room temperature. Take a 50 µL aliquot, dilute with EtOAc, filter through a short silica plug, and analyze by GC-FID. The presence of the cross-coupled product and the complete consumption of the starting sulfonate validates the catalytic cycle.
-
Isolation: Dilute with EtOAc, wash with water, dry (Na₂SO₄), and purify by silica gel chromatography.
Selection Guide & Conclusion
The choice between methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate and its mesylate equivalent hinges on the specific demands of the chemical program:
-
Select the Enol Tosylate when reaction reproducibility, precise stoichiometric control, and reagent stability are paramount. Its crystalline nature makes it the superior choice for library generation, stereoretentive drug syntheses, and high-throughput screening[2].
-
Select the Enol Mesylate for large-scale process chemistry where atom economy and reagent cost (MsCl vs. TsCl) are the primary drivers, provided the engineering process can strictly control moisture to prevent hydrolysis[3].
Ultimately, both electrophiles serve as highly effective partners in transition-metal catalysis, effectively bypassing the instability of enol halides and the prohibitive cost of enol triflates[4].
References
-
Stereocomplementary and Parallel Syntheses of Multi-Substituted (E)-, (Z)-Stereodefined α,β-Unsaturated Esters: Application to Drug Syntheses. The Chemical Record. 2
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. National Institutes of Health (NIH) / PMC.3
-
Regio- and Stereoselective Synthesis of Enol Carboxylate, Phosphate, and Sulfonate Esters via Iodo(III)functionalization of Alkynes. Organic Letters - ACS Publications. 4
-
Tosylates And Mesylates. Master Organic Chemistry. 1
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A Comparative Guide to the GC-MS Analysis of Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate and its Derivatives
This guide provides an in-depth comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate and its structurally related derivatives. As key intermediates in organic synthesis, the precise characterization and differentiation of these compounds are paramount for researchers, scientists, and professionals in drug development. This document outlines the underlying principles, provides detailed experimental protocols, and presents a comparative analysis of their mass spectral fragmentation patterns, grounded in established scientific principles.
Introduction: The Significance of Sulfonate Ester Analysis
Sulfonate esters, such as Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate (a tosylate), are widely utilized in pharmaceutical synthesis as potent alkylating agents. Their reactivity, however, also classifies them as potential genotoxic impurities (PGIs), necessitating highly sensitive and specific analytical methods for their detection and quantification.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, offering the high resolution and structural elucidation capabilities required for this task.[2][3][4] However, the thermal lability of some sulfonate esters and the subtle structural differences among derivatives present unique analytical challenges. This guide aims to provide a robust framework for developing and interpreting GC-MS data for this important class of molecules.
Core Principles: GC-MS for Sulfonate Ester Analysis
The successful GC-MS analysis of sulfonate esters hinges on two key aspects: chromatographic separation and mass spectral fragmentation.
-
Gas Chromatography (GC): The primary goal of the GC separation is to resolve the parent compound from its derivatives and any potential impurities. The choice of the stationary phase is critical. A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, typically provides a good balance of selectivity for these types of analytes. Temperature programming is employed to ensure efficient elution of compounds with varying volatilities, starting at a lower temperature to resolve early-eluting species and ramping up to elute higher-boiling point derivatives.
-
Mass Spectrometry (MS): Following separation by GC, the molecules are ionized, most commonly by Electron Ionization (EI), and fragmented. The resulting fragmentation pattern is a molecular fingerprint that provides detailed structural information.[5][6] For tosylates and related sulfonate esters, characteristic fragmentation pathways involve cleavage of the S-O and C-O bonds, as well as rearrangements.[7][8][9]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a general procedure for the GC-MS analysis of Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate and its derivatives.
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Benchmarking Catalytic Efficiency with Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate Substrates
Executive Summary & Rationale
The construction of fully substituted, stereodefined α,β-unsaturated esters is a critical bottleneck in the synthesis of complex pharmaceuticals and natural products, such as insect juvenile hormones[1]. Traditionally, enol triflates have been the electrophile of choice for these cross-couplings. However, their high cost, poor bench stability, and the harsh conditions required for their synthesis limit scalability.
Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate —a bench-stable enol tosylate derived from methyl acetoacetate—has emerged as a superior alternative. By acting as a highly efficient pseudohalide, it enables stereoretentive cross-coupling reactions. As a Senior Application Scientist, I have structured this guide to benchmark the catalytic efficiency of Palladium (Pd), Iron (Fe), and Nickel (Ni) systems using this specific substrate, providing researchers with evidence-based protocols for optimizing C–C bond formation.
Mechanistic Grounding & Substrate Dynamics
The utility of methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate lies in its highly controlled synthesis and predictable reactivity.
Causality in Preparation: The synthesis utilizes p-toluenesulfonyl chloride (TsCl) coupled with N-methylimidazole (NMI). This combination forms a highly reactive N-sulfonylammonium intermediate, which is crucial for overcoming the poor nucleophilicity of the enolate oxygen[2]. The stereochemical outcome is dictated by the base:
-
Thermodynamic Control: Using Et3N at room temperature favors the (E)-isomer.
-
Kinetic/Chelation Control: Using LiOH at low temperatures promotes (Z)-selectivity, as the lithium cation coordinates with the enolate oxygen, locking the geometry prior to tosylation[3].
Stereocomplementary workflow for enol tosylate preparation and cross-coupling.
Causality in Cross-Coupling: The C(sp²)–OTs bond is inherently more challenging for oxidative addition than C–I or C–Br bonds. Consequently, the choice of transition metal and ligand is paramount to prevent off-target reactions (e.g., β-hydride elimination or alkene isomerization) and ensure 100% stereoretention.
Benchmarking Catalytic Systems
To objectively evaluate catalytic efficiency, we compare three distinct transition-metal systems utilizing the enol tosylate substrate.
System A: Palladium-Catalyzed Negishi/Sonogashira Coupling
-
Catalyst: Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands.
-
Mechanism: Proceeds via a standard Pd(0)/Pd(II) catalytic cycle. The oxidative addition into the C–OTs bond is the rate-determining step.
-
Efficiency: Delivers excellent yields with organozinc reagents (Negishi) or terminal alkynes (Sonogashira)[2]. It requires moderate heating but guarantees near-perfect stereoretention.
System B: Iron-Catalyzed Kumada-Type Coupling
-
Catalyst: Fe(acac)3 with TMEDA.
-
Mechanism: Forms highly reactive low-valent iron species in situ upon the addition of Grignard reagents.
-
Efficiency: This system is exceptionally fast (often complete in < 1 hour at 0 °C) and utilizes earth-abundant, non-toxic metals[4]. TMEDA is critical here; it stabilizes the active iron species and suppresses unwanted homocoupling, ensuring strict stereoretention.
System C: Nickel-Catalyzed Suzuki-Miyaura Coupling
-
Catalyst: Ni(PCy3)2Cl2 .
-
Mechanism: Ni(0) is more electron-rich than Pd(0), making it highly adept at inserting into the stubborn C–OTs bond.
-
Efficiency: Ideal for coupling with boronic acids[5]. While it requires higher temperatures, it effectively circumvents the need for highly reactive organometallics (like Grignards or zincates), offering broader functional group tolerance.
Catalytic cycle of Pd-catalyzed cross-coupling with enol tosylates.
Quantitative Data Summary
The following table synthesizes the catalytic performance of the benchmarked systems using methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate as the standard electrophile.
| Catalyst System | Reaction Type | Nucleophile | Temp (°C) | Time (h) | Yield (%) | Stereoretention (%) |
| Pd(PPh3)4 (5 mol%) | Negishi | R-ZnX | 25 - 50 | 12 - 24 | 85 - 95 | >99 |
| Fe(acac)3 (5 mol%) | Kumada-type | R-MgX | 0 - 25 | 0.5 - 2 | 80 - 92 | >99 |
| Ni(PCy3)2Cl2 (10 mol%) | Suzuki-Miyaura | R-B(OH)2 | 80 - 100 | 12 - 18 | 75 - 88 | >95 |
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checks.
Protocol 1: Stereoselective Preparation of (Z)-Methyl 3-(tosyloxy)but-2-enoate
Reference:[2]
-
Setup: In an oven-dried flask under argon, dissolve methyl acetoacetate (1.0 equiv) and TsCl (1.1 equiv) in anhydrous THF (0.5 M).
-
Activation: Add N-methylimidazole (NMI) (1.2 equiv) dropwise at 0 °C.
-
Self-Validation Check: The reaction will exhibit a mild exotherm, indicating the successful formation of the N-sulfonylammonium intermediate.
-
-
Enolization & Trapping: Cool the mixture to -15 °C and add finely powdered anhydrous LiOH (1.5 equiv). Stir for 4 hours.
-
Workup & Validation: Quench with saturated aqueous NH4Cl . Extract with EtOAc, dry over MgSO4 , and concentrate.
-
Self-Validation Check: Analyze the crude mixture via 1H NMR. The vinylic proton of the (Z)-isomer will appear distinctly downfield compared to the (E)-isomer due to the anisotropic deshielding effect of the cis-ester carbonyl.
-
Protocol 2: Iron-Catalyzed Stereoretentive Cross-Coupling
Reference: [4]
-
Setup: Charge a flask with (Z)-methyl 3-(tosyloxy)but-2-enoate (1.0 equiv), Fe(acac)3 (5 mol%), and TMEDA (1.0 equiv) in anhydrous EtOAc (0.5 M).
-
Self-Validation Check: The initial mixture will be a distinct orange color characteristic of the Fe(III) complex.
-
-
Coupling: Cool to 0 °C. Add the Grignard reagent (e.g., MeMgBr, 1.5 equiv) dropwise via a syringe pump over 30 minutes.
-
Self-Validation Check: Upon addition, the solution will rapidly turn dark brown/black, confirming the reduction of Fe(III) to the catalytically active low-valent iron species.
-
-
Monitoring: Stir for an additional 30 minutes. Monitor via TLC (Hexanes/EtOAc 4:1). The UV-active enol tosylate spot should completely disappear.
-
Workup: Quench carefully with 1M HCl to destroy excess Grignard and solubilize iron salts. Extract with ether and purify via silica gel chromatography.
References
-
Nakatsuji, H., Ueno, K., Misaki, T., & Tanabe, Y. (2008). General, Robust, and Stereocomplementary Preparation of β-Ketoester Enol Tosylates as Cross-Coupling Partners Utilizing TsCl-N-Methylimidazole Agents. Organic Letters, 10(11), 2131-2134.[Link]
-
Ashida, Y., Sato, Y., Suzuki, T., Ueno, K., Kai, K., Nakatsuji, H., & Tanabe, Y. (2018). Stereoretentive Iron-catalyzed Cross-coupling of an Enol Tosylate with MeMgBr. Organic Syntheses, 95, 106-121.[Link]
-
Terao, J., Naitoh, Y., Kuniyasu, H., & Kambe, N. (2003). Pd-Catalyzed Cross-Coupling Reaction of Alkyl Tosylates and Bromides with Grignard Reagents in the Presence of 1,3-Butadiene. Chemistry Letters, 32(10), 890-891.[Link]
Sources
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- 2. General, Robust, and Stereocomplementary Preparation of β-Ketoester Enol Tosylates as Cross-Coupling Partners Utilizing TsCl-N-Methylimidazole Agents [organic-chemistry.org]
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- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
Navigating the Risks: A Guide to Personal Protective Equipment for Handling Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate
This guide provides an essential framework for the safe handling of Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate. As a sulfonate ester, this compound belongs to a class of chemicals recognized for their potent alkylating capabilities and associated health risks.[1][2] The protocols outlined herein are designed to empower researchers, scientists, and drug development professionals to manage these risks effectively through rigorous personal protective equipment (PPE) standards, operational workflows, and disposal plans. Our primary objective is to foster a culture of safety that extends beyond mere compliance, ensuring the well-being of all laboratory personnel.
The Core Hazard: Understanding Sulfonate Esters
Therefore, the safety protocols for this compound are predicated on preventing all routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion. The primary hazards are expected to be:
-
Skin Irritation and Corrosion: Direct contact may cause significant skin irritation or chemical burns.[3][4]
-
Serious Eye Damage: The substance is likely corrosive to the eyes and can cause irreversible damage.[4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][6]
-
Potential for Allergic Skin Reaction: Some related compounds may cause skin sensitization.[4][5][7]
-
Harmful if Swallowed: Ingestion is expected to be toxic.[4][8]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable. The following table summarizes the minimum required PPE for various operations involving Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not typically required |
| Weighing (Solid) | Chemical splash goggles | Double-gloved nitrile gloves | Chemical-resistant lab coat | N95 respirator or higher |
| Solution Preparation | Chemical splash goggles and face shield | Double-gloved nitrile gloves | Chemical-resistant lab coat or apron | Required if not in a fume hood |
| Reaction Setup/Workup | Chemical splash goggles and face shield | Double-gloved nitrile gloves | Chemical-resistant lab coat or apron | Work must be done in a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant coveralls | Air-purifying respirator with organic vapor cartridge |
| Waste Disposal | Chemical splash goggles | Double-gloved nitrile gloves | Chemical-resistant lab coat or apron | Not typically required if handling sealed containers |
Detailed PPE Specifications:
-
Eye and Face Protection : At a minimum, ANSI Z87.1 compliant chemical splash goggles are mandatory whenever the chemical is handled.[9][10] When there is a risk of splashing or if handling more than a few milligrams, a full-face shield must be worn over the goggles.[11]
-
Hand Protection : Nitrile gloves are a suitable choice for incidental contact.[12] Given the corrosive nature of sulfonate esters, it is highly recommended to wear two pairs of gloves (double-gloving).[11] Gloves must be inspected for tears or holes before each use and changed immediately upon any sign of contamination.[13]
-
Skin and Body Protection : A fully buttoned, chemical-resistant lab coat is required.[14][15] For procedures with a higher splash risk, a chemical-resistant apron worn over the lab coat is recommended. Long pants and closed-toe shoes are mandatory.[9]
-
Respiratory Protection : All work involving the solid material or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[16] If weighing the solid compound outside of a containment hood (e.g., on a balance bench), a NIOSH-approved N95 respirator is required to prevent inhalation of fine particles.[14]
Operational and Disposal Plans: A Step-by-Step Protocol
Adherence to a strict, logical workflow is critical for minimizing exposure risk. The following protocol outlines the key stages of handling, from preparation to disposal.
Safe Handling Workflow
Caption: Workflow for handling Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate.
Step-by-Step Handling Protocol
-
Preparation :
-
Designate a specific area within a certified chemical fume hood for the procedure.
-
Ensure a safety shower and eyewash station are accessible and unobstructed.
-
Don all required PPE as specified in the table above.
-
Bring the chemical container to room temperature before opening to minimize moisture condensation, as sulfonate esters can be moisture-sensitive.[14]
-
-
Handling :
-
Perform all manipulations, including weighing and solution preparation, within the fume hood.
-
When weighing the solid, use anti-static tools and handle gently to avoid creating dust.
-
When preparing solutions, add the solid ester to the solvent slowly. Be aware of any potential exothermic reactions.
-
-
Post-Handling and Decontamination :
-
After the procedure is complete, decontaminate all surfaces and equipment. A suitable decontamination solution may involve a weak base to promote hydrolysis of the ester, but this should be validated for your specific application.
-
Carefully remove PPE, avoiding contact with any contaminated surfaces. Dispose of all disposable PPE as hazardous waste.[13]
-
Wash hands and forearms thoroughly with soap and water.
-
Disposal Plan
All materials contaminated with Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate must be treated as hazardous waste.
-
Solid Waste : This includes contaminated gloves, weigh paper, pipette tips, and any residual solid chemical. Collect in a designated, sealed, and clearly labeled hazardous waste container.[13][17]
-
Liquid Waste : Unused solutions and reaction mixtures should be collected in a separate, compatible, and clearly labeled hazardous waste container.[18] Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers : The original chemical container is considered hazardous waste and must be disposed of through your institution's Environmental Health & Safety (EH&S) office.[19] Do not rinse the container into the sink.[18]
-
Labeling : All waste containers must be labeled with "Hazardous Waste" and the full chemical name. Follow your institution's specific guidelines for hazardous waste labeling and pickup.[18][20]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][6] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[5][8] Seek immediate medical attention.
By integrating these PPE, operational, and disposal protocols into your standard laboratory procedures, you can effectively mitigate the risks associated with handling Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate, ensuring a safer research environment for everyone.
References
-
Section 6C: Protective Equipment - Environmental Health and Safety. Princeton University. [Link]
-
Chemical Resistant Protective Gear. R.S. Hughes. [Link]
-
Flame Resistant PPE. Department of Chemistry and Biochemistry, University of Arizona. [Link]
-
Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]
-
Sulfonate Esters - How Real is the Risk? PQRI. [Link]
-
Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. University of California, Berkeley. [Link]
-
Hazardous Waste - EHSO Manual 2025-2026. University of Oklahoma Health Sciences. [Link]
-
Safety Data Sheet - Benjamin Moore. Benjamin Moore. [Link]
-
Ester Disposal. Chemtalk. [Link]
-
Safety Data Sheet - Covestro. Covestro. [Link]
-
Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]
-
Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ACS Publications. [Link]
-
How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego. [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for the synthesis of sulfonated molecules. PMC. [Link]
-
Chemical Waste. USC Environmental Health & Safety. [Link]
-
Sulfonate Esters – How Real is the Risk? PQRI. [Link]
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- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. angenechemical.com [angenechemical.com]
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- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
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- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
